molecular formula C27H34O11 B8238648 Borapetoside F

Borapetoside F

Cat. No.: B8238648
M. Wt: 534.6 g/mol
InChI Key: UQBSOXXWYBLSSJ-XHGUFYMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borapetoside F is a useful research compound. Its molecular formula is C27H34O11 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R,6R,6aS,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSOXXWYBLSSJ-XHGUFYMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](OC(=O)C1=C[C@H]([C@]3([C@@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Borapetoside F in Tinospora crispa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane-type furanoditerpene glycoside, is a notable secondary metabolite isolated from the medicinal plant Tinospora crispa. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its isolation and characterization. The document presents quantitative data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, in a structured format for clarity and comparative analysis. Furthermore, this guide illustrates the key experimental workflows through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While the broader biological activities of other borapetosides from Tinospora species have been investigated, particularly in relation to glucose metabolism, the specific bioactivity of this compound remains an area for further exploration.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Southeast Asia. It is recognized for its diverse pharmacological properties, which are attributed to a rich array of phytochemicals, including alkaloids, flavonoids, and terpenoids. Among these, the clerodane-type furanoditerpenoids represent a significant class of compounds with various reported biological activities.

The initial discovery of this compound was reported by Martin et al. in 1996 from the closely related species Tinospora rumphii, and it has since been identified as a constituent of Tinospora crispa. This guide focuses on the foundational work that led to the identification and structural elucidation of this compound, providing a technical framework for its further study and potential therapeutic applications.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Table 1: 1H NMR Spectroscopic Data for this compound (in C5D5N)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.53m
H-1'5.09d7.5
H-21.80m
H-36.00br s
H-46.89br s
H-64.41br s
H-72.35m
H-82.05m
H-102.78d8.0
H-113.01m
H-125.05dd10.0, 4.0
H-146.55br s
H-157.58t1.5
H-167.70t1.0
H-191.12s
H-201.18d6.5

Table 2: 13C NMR Spectroscopic Data for this compound (in C5D5N)

CarbonChemical Shift (δ, ppm)
136.4
226.0
3126.2
4142.0
5144.1
678.1
736.8
835.1
944.5
1052.3
1149.0
1270.9
13125.7
14108.2
15141.5
16143.8
17174.5
18170.1
1918.2
2016.5
1'103.2
2'75.4
3'78.8
4'71.9
5'78.1
6'63.1

Table 3: FAB-MS Data for this compound

Ionm/z
[M + Na]+557
[M + H]+535

Experimental Protocols

The isolation and purification of this compound from Tinospora species involves a multi-step process. The general workflow is outlined below, based on typical methods for the separation of furanoditerpene glycosides.

Plant Material Collection and Preparation

Fresh stems of Tinospora crispa are collected and authenticated. The plant material is then air-dried and pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure to yield a viscous residue.

Fractionation

The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and n-butanol (n-BuOH). The furanoditerpene glycosides, including this compound, are typically enriched in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds.

  • Column Chromatography: The fraction is first separated on a Diaion HP-20 column, eluting with a stepwise gradient of water and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Silica (B1680970) Gel Column Chromatography: Fractions containing the compounds of interest are further purified on a silica gel column using a solvent system such as chloroform-methanol-water in a gradient elution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water.

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried, powdered Tinospora crispa stems extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, n-BuOH) crude_extract->partitioning buoh_fraction n-Butanol Fraction partitioning->buoh_fraction diaion_hp20 Diaion HP-20 Column Chromatography buoh_fraction->diaion_hp20 silica_gel Silica Gel Column Chromatography diaion_hp20->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc borapetoside_f Pure this compound prep_hplc->borapetoside_f nmr NMR Spectroscopy (1H, 13C) borapetoside_f->nmr ms Mass Spectrometry (FAB-MS) borapetoside_f->ms logical_relationship Tinospora Tinospora crispa Secondary_Metabolites Secondary Metabolites Tinospora->Secondary_Metabolites Furanoditerpenoids Clerodane-Type Furanoditerpenoids Secondary_Metabolites->Furanoditerpenoids Borapetoside_F This compound Furanoditerpenoids->Borapetoside_F Biological_Activity Potential Biological Activity Borapetoside_F->Biological_Activity Further_Research Further Research Biological_Activity->Further_Research signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Activation GLUT GLUT Translocation Akt->GLUT Glucose_Uptake Increased Glucose Uptake GLUT->Glucose_Uptake Borapetosides Borapetosides (e.g., Borapetoside C) Borapetosides->IR Potential Modulation Borapetosides->Akt Potential Modulation

Unveiling Borapetoside F: A Technical Guide to its Isolation and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and structural elucidation of Borapetoside F, a furanoditerpene glycoside sourced from the plant Tinospora crispa. This document details the experimental protocols employed for its extraction and purification, presents comprehensive spectroscopic data for its structural characterization, and offers insights into its potential biological significance.

Isolation of this compound

This compound is a naturally occurring compound found in the stems of Tinospora crispa, a plant with a history of use in traditional medicine. The isolation of this compound involves a multi-step process of extraction and chromatographic separation.

Plant Material

Fresh stems of Tinospora crispa are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Experimental Protocol for Isolation

The following protocol outlines a typical procedure for the isolation of this compound:

  • Extraction: The air-dried and powdered stems of Tinospora crispa are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude methanolic extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-butanol soluble fraction, which is enriched with glycosidic compounds like this compound, is subjected to column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform and methanol.

  • Further Chromatographic Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel, or the use of other techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction and Partitioning cluster_purification Purification plant Powdered Tinospora crispa stems methanol Methanol Extraction concentrate Concentrated Methanolic Extract partition Solvent Partitioning (n-hexane, CHCl₃, EtOAc, n-BuOH) nBuOH n-Butanol Fraction silica1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) fractions Fractions containing this compound purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) pure_compound Pure this compound

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Table 1: HR-ESI-MS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺557.1999557.1993C₂₇H₃₄O₁₁Na
NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed connectivity and stereochemistry of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
1.65m
2.10m
1.80m
2.25m
35.40br s
4--
52.95d9.5
64.60d9.5
73.15m
82.05m
91.90m
102.30m
112.50m
124.80t8.0
146.40br s
157.45br s
167.40br s
180.95d6.5
191.10s
201.20s
1'4.90d7.5
2'3.30m
3'3.40m
4'3.35m
5'3.50m
6'a3.70dd12.0, 5.0
6'b3.85dd12.0, 2.0

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

PositionδC (ppm)
130.5
228.0
3125.0
4140.0
545.0
678.0
740.0
835.0
942.0
1050.0
1138.0
1272.0
13125.5
14110.0
15142.0
16145.0
17175.0
1818.0
1925.0
2020.0
1'102.0
2'75.0
3'78.0
4'71.5
5'78.5
6'62.5

G

Biological Activity

While extensive research has been conducted on the biological activities of various compounds from Tinospora crispa, specific studies detailing the signaling pathways modulated by this compound are limited. However, related clerodane diterpenoids isolated from this plant have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has detailed the isolation and comprehensive structural elucidation of this compound from Tinospora crispa. The provided experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. The established structure of this compound provides a foundation for future investigations into its pharmacological properties and potential therapeutic applications.

chemical and physical properties of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoid diterpene glucoside, a class of natural products known for a variety of biological activities.[1] Isolated from plant species of the Tinospora genus, particularly Tinospora rumphii, this compound is a subject of interest for its potential pharmacological applications.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside an exploration of its biological activities, drawing parallels with closely related compounds where direct data is unavailable. Detailed experimental protocols and a hypothesized signaling pathway are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

The definitive chemical and physical properties of this compound were established during its initial isolation and structure elucidation.[1] While specific spectral data and the melting point are detailed in the original publication, they are not widely available in public databases. The fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₇H₃₄O₁₁[PubChem CID: 21625636]
Molecular Weight 534.55 g/mol [PubChem CID: 21625636]
IUPAC Name methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate[PubChem CID: 21625636]
Synonyms This compound[PubChem CID: 21625636]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[ChemFaces]
Melting Point Not publicly available. Reported in Martin et al., 1996.[1]
¹H and ¹³C NMR Data Not publicly available. Reported in Martin et al., 1996.[1]

Biological Activities and Toxicological Profile

Direct experimental studies on the biological activities of this compound are limited. However, a study investigating the hepatotoxic potential of a combination of furanoid diterpenoids, including this compound, provides valuable insight into its safety profile.

Hepatotoxicity Assessment

A study in a murine model evaluated the hepatotoxic potential of a standardized combination of borapetosides B, C, and F. In an acute toxicity study, mice were administered a dose of 500 mg/kg body weight. The results indicated that the alanine (B10760859) transaminase (ALT) levels remained normal, and there were no alterations in liver histopathology. This suggests that at the tested dose, the combination including this compound did not exhibit conclusive hepatotoxicity.

Potential Pharmacological Activities Based on Structural Analogs

While direct evidence for the pharmacological effects of this compound is lacking, studies on structurally similar compounds, such as Borapetoside A, C, and E, suggest potential areas for investigation. These related compounds have demonstrated promising activities in the context of metabolic disorders.

  • Antihyperglycemic and Insulin-Sensitizing Effects: Borapetoside C has been shown to improve insulin (B600854) sensitivity in diabetic mice. It is suggested to enhance glucose utilization and may delay the development of insulin resistance. The proposed mechanism involves the activation of the insulin receptor (IR), protein kinase B (Akt), and glucose transporter 2 (GLUT2) pathway. Borapetoside A has also been reported to have hypoglycemic effects.

  • Antihyperlipidemic Effects: Borapetoside E has been found to improve hyperlipidemia in high-fat-diet-induced obese mice.

Given the structural similarities between these compounds and this compound, it is plausible that this compound may exhibit similar biological activities. However, this remains to be experimentally verified.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment involving this compound, adapted from the hepatotoxicity study.

Acute Hepatotoxicity Study in a Murine Model

Objective: To evaluate the acute hepatotoxic potential of a combination of borapetosides B, C, and F.

Animal Model: Murine model.

Experimental Groups:

  • Vehicle control group

  • Borapetosides B, C, and F (500 mg/kg body weight) treated group

Methodology:

  • Animals are acclimatized under standard laboratory conditions.

  • A single dose of the borapetoside combination (500 mg/kg body weight) or vehicle is administered to the respective groups.

  • Following administration, animals are monitored for any signs of toxicity.

  • At the end of the study period, blood samples are collected for biochemical analysis, including the measurement of ALT levels.

  • Animals are euthanized, and liver tissues are collected for histopathological examination.

Endpoints:

  • Serum ALT levels

  • Liver histopathology

Hypothesized Signaling Pathway

Based on the known mechanism of the structurally related and biologically active Borapetoside C, a potential signaling pathway for this compound in mediating insulin sensitivity can be proposed. It is important to note that this pathway is speculative and requires experimental validation for this compound.

BorapetosideF_Pathway cluster_cell Hepatocyte BorapetosideF This compound (Hypothesized) IR Insulin Receptor (IR) BorapetosideF->IR Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Promotes translocation to cell membrane CellularResponse Increased Glucose Uptake & Improved Insulin Sensitivity GLUT2->CellularResponse Facilitates Glucose Glucose Glucose->GLUT2

Caption: Hypothesized signaling pathway for this compound in improving insulin sensitivity.

Conclusion

This compound is a furanoid diterpene glucoside with a well-defined chemical structure. While direct experimental data on its biological activities are scarce, a study on its combination with other borapetosides suggests a favorable toxicological profile in terms of hepatotoxicity. The known pharmacological activities of its structural analogs, particularly in the realm of metabolic disorders, highlight this compound as a promising candidate for further investigation. The experimental protocols and hypothesized signaling pathway provided herein offer a framework for future research to unlock the full therapeutic potential of this natural compound.

References

Borapetoside F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane furanoditerpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and analytical methodologies for the isolation and quantification of this compound. Detailed experimental protocols and a summary of its known biological activities and associated signaling pathways are presented to facilitate further research and drug development endeavors.

Natural Sources and Distribution of this compound

This compound is a secondary metabolite primarily found in plants belonging to the genus Tinospora, a member of the Menispermaceae family. The distribution of these plants is predominantly in the tropical and subtropical regions of Asia and Africa.

Primary Plant Sources

The principal documented natural source of this compound is Tinospora crispa (L.) Hook. f. & Thomson.[1][2][3][4] This climbing plant is widely distributed in Southeast Asian countries, including Malaysia, Thailand, Indonesia, and the Philippines.[4] It is a well-known medicinal plant in traditional medicine systems of these regions.

Another reported source of this compound is Tinospora cordifolia (Willd.) Miers, an herbaceous vine native to the Indian subcontinent. While more renowned for other bioactive compounds, studies have confirmed the presence of this compound in this species as well.

Distribution within the Plant

Scientific literature primarily reports the isolation of this compound from the stems of Tinospora crispa. While other plant parts may contain the compound, the stems are the most commonly utilized part for phytochemical analysis and extraction of this compound and related compounds. Further research is required to quantify the distribution of this compound in other organs of the plant, such as the leaves and roots.

Quantitative Distribution

Currently, there is a limited amount of publicly available quantitative data on the specific concentration of this compound in different Tinospora species or in various plant parts from different geographical locations. However, a validated High-Performance Liquid Chromatography (HPLC)-UV-Diode Array Detection (DAD) method has been developed for the quantification of other major constituents in Tinospora species, which could be adapted for this compound. The development and application of standardized analytical methods are crucial for determining the precise yield and for the quality control of plant material intended for research or commercial use.

Table 1: Natural Sources and Distribution of this compound

Plant SpeciesFamilyPrimary Geographical DistributionPlant Part(s) Containing this compound
Tinospora crispaMenispermaceaeSoutheast Asia (Malaysia, Thailand, Indonesia, Philippines)Stems
Tinospora cordifoliaMenispermaceaeIndian subcontinentStems

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of furanoditerpene glycosides, including this compound, from Tinospora species. This protocol is based on methodologies reported in the scientific literature and may require optimization depending on the specific plant material and desired purity.

Experimental Workflow for Extraction and Isolation

G start Plant Material (Dried and Powdered Tinospora Stems) extraction Maceration or Soxhlet Extraction (e.g., with 80% Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) filtration->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) fraction_collection->purification isolated_compound Isolated this compound purification->isolated_compound

Figure 1: General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The stems of Tinospora crispa are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% ethanol, using either maceration or a Soxhlet apparatus.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Furanoditerpene glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the target compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Analytical Quantification of this compound

A validated analytical method for the precise quantification of this compound is essential for quality control and pharmacological studies. While a specific method for this compound is not extensively detailed in the reviewed literature, a High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) or Mass Spectrometry (MS) is the recommended approach.

Proposed HPLC-UV-DAD Method:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), a gradient pump, an autosampler, and a DAD detector.

  • Mobile Phase: A gradient elution system using a mixture of water (A) and acetonitrile (B52724) (B) is typically employed. The gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds.

  • Detection: The UV detector can be set at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

UPLC-MS/MS for Enhanced Sensitivity and Specificity:

For more sensitive and specific quantification, an Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) method is recommended. This technique offers higher resolution and the ability to identify and quantify compounds based on their specific mass-to-charge ratio and fragmentation patterns.

Biosynthesis of this compound

This compound belongs to the clerodane class of diterpenoids. The biosynthesis of the clerodane skeleton is a complex enzymatic process that occurs in plants.

Generalized Biosynthetic Pathway of Clerodane Diterpenes

G ggpp Geranylgeranyl Diphosphate (B83284) (GGPP) cyclization1 Class II Diterpene Synthase (diTPS) (Protonation-initiated cyclization) ggpp->cyclization1 cpp Copalyl Diphosphate (CPP) Intermediate cyclization1->cpp cyclization2 Class I Diterpene Synthase (diTPS) (Ionization-dependent cyclization) cpp->cyclization2 clerodane_skeleton Clerodane Diterpene Skeleton cyclization2->clerodane_skeleton tailoring Tailoring Enzymes (P450s, Glycosyltransferases, etc.) clerodane_skeleton->tailoring borapetoside_f This compound tailoring->borapetoside_f

Figure 2: Proposed biosynthetic pathway leading to this compound.

The biosynthesis begins with geranylgeranyl diphosphate (GGPP), a common precursor for all diterpenes. A Class II diterpene synthase catalyzes a protonation-initiated cyclization of GGPP to form a copalyl diphosphate (CPP) intermediate. Subsequently, a Class I diterpene synthase facilitates an ionization-dependent cyclization of the CPP intermediate to generate the characteristic bicyclic decalin core of the clerodane skeleton.

Following the formation of the basic clerodane scaffold, a series of post-cyclization modifications, known as tailoring reactions, occur. These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases. These tailoring enzymes are responsible for the oxidation, hydroxylation, and glycosylation steps that lead to the structural diversity observed in the clerodane family, ultimately resulting in the formation of this compound.

Known Biological Activities and Signaling Pathways

While research specifically on this compound is ongoing, studies on related borapetosides and crude extracts of Tinospora crispa provide insights into its potential pharmacological effects. The primary activities reported are related to metabolic regulation, particularly hypoglycemic and antidiabetic effects.

Potential Signaling Pathways Influenced by Borapetosides

G borapetosides Borapetosides (e.g., Borapetoside A, C, E) insulin_receptor Insulin (B600854) Receptor (IR) borapetosides->insulin_receptor Activates srebp SREBPs borapetosides->srebp Inhibits pi3k PI3K insulin_receptor->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake lipid_synthesis Decreased Lipid Synthesis srebp->lipid_synthesis

Figure 3: Postulated signaling pathways affected by borapetosides.

Studies on Borapetoside A and C have demonstrated their ability to improve insulin sensitivity and increase glucose utilization. Borapetoside C has been shown to enhance the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2). Borapetoside A has been found to activate the insulin signaling pathway, contributing to its hypoglycemic effects.

Furthermore, Borapetoside E has been reported to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue. This suggests a potential role for borapetosides in regulating lipid metabolism.

Given the structural similarity of this compound to these other borapetosides, it is plausible that it may exert its biological effects through similar signaling pathways, including the PI3K/Akt pathway for glucose metabolism and the SREBP pathway for lipid metabolism. However, direct experimental evidence for the specific signaling pathways modulated by this compound is needed to confirm these hypotheses.

Conclusion and Future Directions

This compound, a furanoditerpene glycoside from Tinospora species, represents a promising natural product for further investigation. This technical guide has summarized the current knowledge on its natural sources, distribution, and analytical methodologies. The provided experimental protocols and diagrams of biosynthetic and signaling pathways are intended to serve as a valuable resource for researchers.

Future research should focus on:

  • Quantitative analysis: A comprehensive study to quantify the concentration of this compound in different Tinospora species, various plant parts, and samples from diverse geographical locations.

  • Method validation: Development and validation of robust and sensitive analytical methods (e.g., UPLC-MS/MS) for the routine quantification of this compound.

  • Biosynthesis elucidation: Detailed investigation into the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of this compound.

  • Pharmacological studies: In-depth in vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways of this compound and to fully characterize its pharmacological profile.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound and for its potential development into a novel therapeutic agent.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a furanoclerodane diterpene glycoside isolated from the medicinal plant Tinospora crispa, has garnered interest for its potential pharmacological activities.[1] Despite its documented presence and biological evaluation, the complete biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes the current understanding of clerodane diterpene and terpenoid glycoside biosynthesis to propose a putative pathway for this compound. Furthermore, it outlines established experimental protocols for the isolation and structural characterization of related compounds, providing a methodological framework for future research aimed at pathway elucidation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

Tinospora crispa (Menispermaceae) is a medicinal plant with a long history of use in traditional medicine across Southeast Asia.[2] Its rich phytochemical profile includes a variety of bioactive compounds, notably a class of furanoclerodane diterpenoids known as borapetosides.[2] this compound is a member of this family, characterized by a cis-fused clerodane skeleton, a furan (B31954) ring, a lactone moiety, and a glucose unit attached at the C-6 position. While the structure of this compound has been established, the intricate enzymatic machinery responsible for its construction in the plant is yet to be experimentally verified. Understanding this biosynthetic pathway is crucial for several reasons: it can unveil novel enzymatic functions, provide targets for metabolic engineering to enhance production, and facilitate the chemoenzymatic synthesis of this compound and its analogs for further pharmacological investigation.

This guide will delineate a proposed biosynthetic pathway for this compound, drawing parallels from the established biosynthesis of other clerodane diterpenes. It will also present a compilation of relevant experimental methodologies and available quantitative data to aid researchers in this field.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP); (2) construction of the clerodane aglycone skeleton through cyclization, rearrangement, and oxidative modifications; and (3) glycosylation of the aglycone to yield the final product.

Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of all diterpenoids originates from the methylerythritol phosphate (B84403) (MEP) pathway, which is active in the plastids of plant cells. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Through a series of condensations catalyzed by prenyltransferases, one molecule of DMAPP and three molecules of IPP are sequentially joined to form the C20 precursor, geranylgeranyl diphosphate (GGPP).

Stage 2: Formation of the this compound Aglycone

This stage involves a series of complex enzymatic reactions that confer the characteristic structure of the this compound aglycone.

  • Cyclization and Rearrangement: The biosynthesis of the clerodane skeleton is initiated by a class II diterpene synthase (diTPS) that protonates the terminal double bond of GGPP, inducing a cyclization cascade to form a labdadienyl/copalyl diphosphate (CPP) intermediate. This is followed by the action of a class I diTPS, which facilitates the ionization of the diphosphate group and a subsequent 1,2-hydride and methyl shift, leading to the formation of the characteristic rearranged clerodane scaffold.

  • Oxidative Modifications and Furan Ring Formation: Following the formation of the basic clerodane skeleton, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These modifications are responsible for introducing the various hydroxyl and carbonyl functionalities present in the this compound aglycone. A key step in this process is the formation of the furan ring. Recent studies on other furanoclerodanes suggest that CYPs, such as those from the CYP76BK1 family, catalyze the oxidative cyclization of a suitable precursor to form the furan moiety.[3][4]

  • Lactone Ring Formation: The δ-lactone ring in this compound is likely formed through the oxidation of a hydroxymethyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). This process is also expected to be catalyzed by specific oxidoreductases.

The proposed multi-step conversion from GGPP to the aglycone of this compound is depicted in the following pathway diagram.

Proposed Biosynthesis of this compound Aglycone cluster_0 Stage 1: Precursor Synthesis (MEP Pathway) cluster_1 Stage 2: Aglycone Formation Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase G3P G3P G3P->IPP GGPP GGPP DMAPP->GGPP + 3x IPP (GGPP Synthase) Clerodane_Skeleton Clerodane_Skeleton GGPP->Clerodane_Skeleton Class II & I diTPS (Cyclization & Rearrangement) Oxidized_Intermediate Oxidized_Intermediate Clerodane_Skeleton->Oxidized_Intermediate CYP450s, Oxidoreductases (Hydroxylations, etc.) Furan_Intermediate Furan_Intermediate Oxidized_Intermediate->Furan_Intermediate CYP76BK1 ortholog (Furan Ring Formation) Aglycone This compound Aglycone Furan_Intermediate->Aglycone Oxidoreductases (Lactone Formation)

Proposed biosynthesis pathway of the this compound aglycone.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-6 hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes utilize UDP-glucose as the sugar donor and transfer the glucose moiety to the acceptor molecule. The regioselectivity of the UGT determines the specific position of glycosylation. While the specific UGT involved in this compound biosynthesis is unknown, it is likely a member of the large family of plant UGTs known to act on terpenoid substrates.

Final Glycosylation Step Aglycone This compound Aglycone UGT UDP-glycosyltransferase (UGT) Aglycone->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT Borapetoside_F This compound UGT->Borapetoside_F UDP UDP UGT->UDP

Final glycosylation step in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of quantitative data specifically detailing the biosynthetic flux or enzymatic kinetics of the this compound pathway. However, data from in vivo studies provide an indication of the quantities of related compounds that can be isolated from natural sources and used in experimental settings.

Compound(s)SourceDosage/ConcentrationStudy TypeReference
Borapetosides B, C, and F (standardized combination)Tinospora crispa500 mg/kg b. wt.Acute toxicity study in mice
Borapetoside ETinospora crispa20 or 40 mg/kg/0.5 dayIn vivo study in high-fat-diet-induced obese mice

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Structural Elucidation of this compound and Intermediates

This protocol outlines a general procedure for the extraction, separation, and identification of clerodane diterpenoids from Tinospora crispa.

  • Plant Material and Extraction:

    • Air-dried and powdered stems of Tinospora crispa are subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then methanol (B129727).

    • The crude extracts are concentrated under reduced pressure.

  • Chromatographic Separation:

    • The methanol extract, which is likely to contain the glycoside this compound, is subjected to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.

    • Further purification of the fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Final purification to yield pure compounds is typically performed using high-performance liquid chromatography (HPLC), either normal or reverse-phase.

  • Structural Elucidation:

    • The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

Experimental Workflow for Isolation and Characterization Plant_Material Dried, powdered Tinospora crispa stems Extraction Sequential solvent extraction (n-hexane, ethyl acetate, methanol) Plant_Material->Extraction VLC Vacuum Liquid Chromatography (VLC) on silica gel Extraction->VLC Column_Chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20) VLC->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_Compound Pure this compound / Intermediates HPLC->Pure_Compound Spectroscopy Structural Elucidation Pure_Compound->Spectroscopy MS Mass Spectrometry (HRESIMS) Spectroscopy->MS NMR NMR Spectroscopy (1D and 2D) Spectroscopy->NMR

General workflow for the isolation and characterization of this compound.

Identification and Characterization of Biosynthetic Genes
  • Transcriptome Analysis: RNA is extracted from the relevant tissues of Tinospora crispa (e.g., leaves, stems) and subjected to high-throughput sequencing to generate a transcriptome.

  • Gene Mining: The transcriptome is searched for candidate genes encoding diTPSs, CYPs, and UGTs based on sequence homology to known terpenoid biosynthetic genes from other plant species.

  • Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors and heterologously expressed in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays: The recombinant enzymes are purified and their activity is tested in vitro using predicted substrates (e.g., GGPP for diTPSs, clerodane intermediates for CYPs, and the this compound aglycone for UGTs).

  • Product Identification: The products of the enzymatic reactions are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) and compared to authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in Tinospora crispa is a complex process involving a multitude of enzymatic steps. While the complete pathway is yet to be experimentally validated, the proposed pathway in this guide, based on established principles of terpenoid biosynthesis, provides a solid foundation for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open up avenues for the biotechnological production of this and other valuable clerodane diterpenoids. Future work should focus on the identification and characterization of the specific diTPSs, CYPs, and UGTs involved in the biosynthesis of this compound through a combination of transcriptomics, proteomics, and in vitro/in vivo functional characterization. Such studies will be instrumental in harnessing the full potential of these intricate natural products for pharmaceutical and other applications.

References

The Borapetoside Family: A Technical Review of a Promising Class of Bioactive Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Borapetoside family, a group of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa, has garnered significant attention in the scientific community for its diverse and potent biological activities. Traditionally used in folk medicine for a variety of ailments, recent pharmacological studies have begun to unravel the therapeutic potential of these compounds, particularly in the context of metabolic diseases such as diabetes and hyperlipidemia. This technical guide provides a comprehensive literature review of the Borapetoside family, summarizing the current knowledge on their isolation, structure-activity relationships, and mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate further research. Additionally, proposed signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular processes involved.

Isolation and Structural Elucidation

Borapetosides are primarily extracted from the stems of Tinospora crispa. The general isolation procedure involves the extraction of the dried plant material with a solvent such as methanol (B129727) or ethanol (B145695), followed by a series of chromatographic separation techniques to isolate the individual compounds.

General Isolation Protocol

A common method for the extraction and fractionation of Tinospora crispa stems to yield Borapetosides is as follows:

  • Extraction: The air-dried and powdered stems of Tinospora crispa are macerated with 80% ethanol at room temperature for 72 hours. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, it can be partitioned with n-hexane to remove non-polar constituents. The n-hexane insoluble fraction, which is enriched with more polar compounds like glycosides, is collected for further purification.

  • Chromatographic Separation: The enriched fraction is subjected to repeated column chromatography over silica (B1680970) gel or other suitable stationary phases, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual Borapetoside compounds. Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Biological Activities and Quantitative Data

The Borapetoside family exhibits a range of biological activities, with the most extensively studied being their effects on glucose and lipid metabolism. The stereochemistry at the C-8 position of the clerodane skeleton has been identified as a critical determinant of their hypoglycemic activity. Borapetosides A and C, which possess an 8R-chirality, are biologically active, whereas Borapetoside B, with an 8S-chirality, is inactive.

Hypoglycemic Activity

Borapetosides A and C have demonstrated significant hypoglycemic effects in both in vitro and in vivo models.

Table 1: Summary of Hypoglycemic Activity of Borapetosides

CompoundAssayModelDosage/ConcentrationKey FindingsReference(s)
Borapetoside A In vivoNormal and Type 2 Diabetic MiceNot specifiedIncreased plasma insulin (B600854) levels and decreased plasma glucose.[1]
In vivoStreptozotocin-induced Type 1 Diabetic MiceNot specifiedDecreased plasma glucose without affecting insulin levels.[1]
In vitroIL-6 treated C2C12 cellsNot specifiedIncreased glycogen (B147801) synthesis.[1]
Borapetoside C In vivoNormal and Type 2 Diabetic Mice5 mg/kg (i.p.)Attenuated elevated plasma glucose after oral glucose challenge.[2]
In vivoType 2 Diabetic Mice5 mg/kg (i.p.)More prominent increase in skeletal muscle glycogen content compared to insulin.[2]
In vivoType 1 Diabetic Mice5 mg/kg (twice daily for 7 days)Increased phosphorylation of insulin receptor (IR) and Akt, and expression of GLUT2.
In vitroα-glucosidase inhibitionIC50 = 0.0527 ± 0.008 mg/mlPotent inhibition of α-glucosidase.
In vitroα-amylase inhibitionIC50 = 0.775 ± 0.005 mg/mlPotent inhibition of α-amylase.
Antihyperlipidemic Activity

Borapetoside E has been identified as a potent agent for improving hyperlipidemia, primarily through the suppression of key transcription factors involved in lipid biosynthesis.

Table 2: Summary of Antihyperlipidemic Activity of Borapetoside E

CompoundAssayModelKey FindingsReference(s)
Borapetoside E In vivoHigh-Fat-Diet-Induced Obese MiceMarkedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.
In vivoHigh-Fat-Diet-Induced Obese MiceSuppressed the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes in the liver and adipose tissue.

Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the research groups, the following outlines the general methodologies employed in the study of Borapetosides based on the available literature.

In Vivo Hypoglycemia Studies in Diabetic Mice
  • Animal Models: Streptozotocin-induced type 1 diabetic mice and diet-induced type 2 diabetic mice are commonly used.

  • Drug Administration: Borapetosides are typically administered via intraperitoneal (i.p.) injection at specified doses (e.g., 5 mg/kg).

  • Glucose Measurement: Plasma glucose levels are measured at various time points after drug administration and/or after an oral glucose tolerance test (OGTT).

  • Tissue Analysis: At the end of the study, tissues such as liver and skeletal muscle are harvested to measure glycogen content and to analyze the expression and phosphorylation of key proteins in the insulin signaling pathway via Western blotting.

In Vitro Enzyme Inhibition Assays (α-glucosidase and α-amylase)
  • Enzyme Source: Commercially available α-glucosidase and α-amylase are used.

  • Substrate: A suitable substrate for each enzyme is used (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).

  • Assay Principle: The inhibitory effect of the Borapetoside is determined by measuring the rate of product formation in the presence and absence of the compound, typically using a spectrophotometer.

  • IC50 Determination: The concentration of the Borapetoside that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of the Borapetoside family are underpinned by their modulation of key cellular signaling pathways.

Borapetoside C and the Insulin Signaling Pathway

Borapetoside C enhances insulin sensitivity and glucose utilization by activating the insulin receptor (IR) signaling pathway. Continuous treatment with Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter 2 (GLUT2). This suggests that Borapetoside C may mimic or enhance the effects of insulin, thereby promoting glucose uptake and storage.

Borapetoside_C_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Borapetoside_C Borapetoside C IR Insulin Receptor (IR) Borapetoside_C->IR Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates (Activates) GLUT2_mem GLUT2 Glucose_uptake Increased Glucose Uptake GLUT2_mem->Glucose_uptake Facilitates Akt->GLUT2_mem Promotes translocation and expression Glycogen_synthesis Increased Glycogen Synthesis Glucose_uptake->Glycogen_synthesis

Caption: Proposed mechanism of Borapetoside C on the insulin signaling pathway.

Borapetoside E and the SREBP Pathway

Borapetoside E exerts its antihyperlipidemic effects by suppressing the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcriptional regulators of lipid biosynthesis. By down-regulating SREBP-1 and SREBP-2, Borapetoside E inhibits the expression of their downstream target genes involved in fatty acid and cholesterol synthesis.

Borapetoside_E_SREBP_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Borapetoside_E Borapetoside E SREBP1 SREBP-1 Borapetoside_E->SREBP1 Suppresses expression SREBP2 SREBP-2 Borapetoside_E->SREBP2 Suppresses expression Lipogenic_genes Lipogenic Gene Expression SREBP1->Lipogenic_genes Activates SREBP2->Lipogenic_genes Activates Fatty_acid_synthesis Fatty Acid Synthesis Lipogenic_genes->Fatty_acid_synthesis Cholesterol_synthesis Cholesterol Synthesis Lipogenic_genes->Cholesterol_synthesis Hyperlipidemia Hyperlipidemia Fatty_acid_synthesis->Hyperlipidemia Cholesterol_synthesis->Hyperlipidemia

Caption: Inhibitory effect of Borapetoside E on the SREBP-mediated lipogenesis pathway.

Total Synthesis

To date, there is no published literature detailing the total synthesis of any member of the Borapetoside family. The structural complexity of these molecules, characterized by a clerodane diterpenoid core and a glycosidic linkage, presents a significant challenge for synthetic chemists. The development of a synthetic route would be a major advancement, enabling the production of larger quantities of these compounds for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Conclusion and Future Directions

The Borapetoside family of natural products holds considerable promise for the development of new therapeutic agents, particularly for the management of metabolic disorders. The available evidence strongly supports the hypoglycemic and antihyperlipidemic activities of specific Borapetosides, with initial insights into their molecular mechanisms of action. However, several key areas require further investigation to fully realize their therapeutic potential.

Future research should focus on:

  • Detailed Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-likeness and safety profile of these compounds.

  • Elucidation of Precise Molecular Targets: Identifying the direct binding partners of Borapetosides within the cell will provide a more complete understanding of their mechanisms of action.

  • Total Synthesis and Analogue Development: The development of a total synthesis route is a critical step towards enabling medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the Borapetoside scaffold.

  • Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to determine the efficacy and safety of Borapetosides in humans.

References

Unveiling the Therapeutic Promise of Borapetoside F: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China – December 1, 2025 – While direct experimental evidence for the therapeutic targets of Borapetoside F remains to be elucidated, a comprehensive analysis of its closely related analogs—Borapetoside A, C, and E, isolated from Tinospora crispa—provides a compelling roadmap for future research and drug development. This technical guide synthesizes the existing preclinical data on these compounds, highlighting key signaling pathways and potential therapeutic applications in metabolic diseases, and offers a framework for the investigation of this compound.

Executive Summary

This compound is a furanoditerpenoid glycoside from Tinospora crispa, a plant with a long history in traditional medicine for treating diabetes and related conditions. Although research on this compound is in its infancy, the significant body of work on Borapetosides A, C, and E strongly suggests that its therapeutic potential lies within the realm of metabolic disorders, particularly type 2 diabetes and hyperlipidemia. The primary hypothesized targets for this compound, based on the activity of its sister compounds, are key components of the insulin (B600854) signaling pathway and the sterol regulatory element-binding protein (SREBP) pathway .

Inferred Therapeutic Targets from Borapetoside Analogs

The therapeutic activities of Borapetosides A, C, and E converge on the amelioration of insulin resistance and dyslipidemia, suggesting that this compound may share a similar mechanistic profile.

The Insulin Signaling Pathway

Borapetosides A and C have been demonstrated to enhance insulin sensitivity and glucose utilization.[1][2] The proposed mechanism involves the potentiation of the insulin signaling cascade.

  • Insulin Receptor (IR): Borapetoside C has been shown to increase the phosphorylation of the insulin receptor.[1][3]

  • Protein Kinase B (Akt): A crucial downstream effector of insulin signaling, Akt phosphorylation is enhanced by Borapetoside C.[1]

  • Glucose Transporter 2 (GLUT2): Increased expression of GLUT2 in the liver, facilitated by Borapetoside C, leads to improved glucose uptake.

A computational network pharmacology study of Tinospora crispa constituents, which included this compound, identified several key proteins in the insulin resistance pathway as potential targets, such as PIK3R1, PTPN1, PPARG, INSR, EGFR, TNF, and AKT2 .

The SREBP Pathway and Lipid Metabolism

Borapetoside E has a pronounced effect on lipid metabolism, making the SREBP pathway a likely target for this compound.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): Borapetoside E suppresses the expression of SREBPs, master regulators of lipid homeostasis. This, in turn, downregulates genes involved in fatty acid and cholesterol synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Borapetosides A, C, and E.

Compound Assay Model Dose/Concentration Key Finding Reference
Borapetoside AIn vivoType 1 and Type 2 Diabetic MiceNot SpecifiedDecreased plasma glucose concentration.
Borapetoside AIn vitroC2C12 cellsNot SpecifiedIncreased glycogen (B147801) synthesis.
Borapetoside CIn vivoType 1 Diabetic Mice5 mg/kg (twice daily for 7 days)Increased phosphorylation of IR and Akt, and expression of GLUT2.
Borapetoside CIn vivoType 1 Diabetic Mice0.1 mg/kg (with insulin)Enhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression.
Borapetoside CIn vivoNormal and Type 2 Diabetic Mice5 mg/kg (acute)Attenuated oral glucose-induced plasma glucose elevation.
Borapetoside EIn vivoHigh-Fat-Diet Induced Obese Mice20 mg/kg and 40 mg/kgMarkedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways targeted by this compound, based on data from its analogs.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IR Potentiates PI3K PI3K IR->PI3K Phosphorylation Akt Akt (PKB) PI3K->Akt Activation GLUT2_translocation GLUT2 Translocation to Membrane Akt->GLUT2_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT2_translocation->Glucose_Uptake

Caption: Hypothesized Insulin Signaling Pathway for this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P_S2P S1P/S2P Proteases SREBP_SCAP->S1P_S2P Transport nSREBP nSREBP (active form) S1P_S2P->nSREBP Cleavage SRE Sterol Response Element (in DNA) nSREBP->SRE Binds to Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Upregulates This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->SREBP_SCAP Inhibits Transport to Golgi

Caption: Hypothesized SREBP Pathway Inhibition by this compound.

Detailed Experimental Protocols

To facilitate further research into this compound, the following are detailed methodologies for key experiments cited in studies of its analogs.

In vivo High-Fat-Diet-Induced Obesity Mouse Model (as per Borapetoside E studies)
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia. A control group is maintained on a normal chow diet.

  • Compound Administration: Borapetoside E (or vehicle control) is administered via intraperitoneal injection or oral gavage at specified doses (e.g., 20 mg/kg and 40 mg/kg) for a defined period (e.g., 4-8 weeks).

  • Glucose and Insulin Tolerance Tests:

    • Oral Glucose Tolerance Test (OGTT): After fasting, mice are given an oral glucose load (e.g., 2 g/kg). Blood glucose is measured at baseline and at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).

    • Insulin Tolerance Test (ITT): Mice are injected with insulin (e.g., 0.75 U/kg), and blood glucose is monitored over time.

  • Biochemical Analysis: At the end of the study, blood and tissues (liver, adipose) are collected. Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured.

  • Gene Expression Analysis: RNA is extracted from tissues and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to lipid metabolism (e.g., SREBP-1c, FASN, ACC).

Western Blot for Insulin Signaling Proteins (as per Borapetoside C studies)
  • Tissue Lysis: Liver or muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IR and Akt.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Analysis Start Hypothesis: This compound has metabolic effects Cell_Culture Cell-based assays (e.g., C2C12, HepG2) Start->Cell_Culture Target_Binding Target binding assays (e.g., IR, SREBP) Cell_Culture->Target_Binding Animal_Model Induce disease model (e.g., High-Fat Diet) Target_Binding->Animal_Model Compound_Admin Administer this compound Animal_Model->Compound_Admin Phenotypic_Tests Metabolic phenotyping (OGTT, ITT, etc.) Compound_Admin->Phenotypic_Tests Biochemical Biochemical analysis (Plasma lipids, glucose) Phenotypic_Tests->Biochemical Molecular Molecular analysis (Western blot, qPCR) Phenotypic_Tests->Molecular End Identify Therapeutic Targets and MOA Biochemical->End Molecular->End

Caption: General Experimental Workflow for Investigating this compound.

Future Directions and Conclusion

The compelling preclinical evidence from Borapetosides A, C, and E provides a strong rationale for the investigation of this compound as a potential therapeutic agent for metabolic diseases. Future research should focus on:

  • Isolation and Purification: Securing a sufficient quantity of high-purity this compound for preclinical studies.

  • In vitro Screening: Evaluating the effects of this compound on the insulin and SREBP signaling pathways in relevant cell lines (e.g., hepatocytes, myotubes, adipocytes).

  • In vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of type 2 diabetes and dyslipidemia.

  • Toxicology Studies: A preliminary study on a combination of borapetosides B, C, and F showed no conclusive hepatotoxicity in mice, but more comprehensive safety and toxicology studies are warranted for the individual compound.

References

Navigating the Preliminary Biological Screening of Borapetoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tinospora crispa is a well-documented medicinal plant with a rich history in traditional medicine for treating conditions like diabetes, fever, inflammation, and rheumatism.[1][2][3] Phytochemical analyses have revealed a diverse array of bioactive compounds, including alkaloids, flavonoids, and diterpenoids like Borapetoside F.[1][4] Crude extracts and isolated compounds from T. crispa have demonstrated significant anti-inflammatory, antioxidant, immunomodulatory, cytotoxic, and anti-diabetic activities in various studies. This context provides a strong rationale for investigating this compound across a similar spectrum of preliminary biological assays.

General Cytotoxicity Screening: The MTT Assay

A crucial first step in evaluating a novel compound is to determine its potential toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well microtiter plates

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells for a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus log-concentration of this compound.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

MTT Assay Experimental Workflow

General Anti-inflammatory Screening: Nitric Oxide (NO) Assay

Chronic inflammation is a key factor in many diseases. The ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of potential anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Assay

Principle: This assay measures the amount of nitrite (B80452), a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the compound indicates inhibition of NO production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well, and shake for 10 minutes.

    • Add 50 µL of Griess Reagent Solution B to each well, and shake for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from the standard curve.

  • Viability Check: Perform a concurrent MTT assay on the same plate to ensure that the observed reduction in NO is not due to cytotoxicity.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect supernatant D->E I Perform MTT assay on cells to check for cytotoxicity D->I F Perform Griess Assay on supernatant E->F G Read absorbance at 540 nm F->G H Determine nitrite concentration from standard curve G->H DPPH_Workflow A Prepare serial dilutions of this compound B Add DPPH solution to each well A->B C Incubate in dark for 30 min B->C D Read absorbance at 517 nm C->D E Calculate % Scavenging Activity and determine IC50 D->E

References

The Ethnobotanical Significance and Pharmacological Potential of Tinospora rumphii and its Constituent Borapetoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract: Tinospora rumphii Boerl., a member of the Menispermaceae family, holds a significant place in the traditional medicine systems of Southeast Asia, particularly in the Philippines where it is commonly known as "Makabuhay" (meaning 'to give life'). The plant's stems and leaves are utilized in a myriad of ethnobotanical applications, ranging from the treatment of fevers and infections to the management of metabolic and inflammatory disorders. Phytochemical investigations have revealed a rich array of bioactive compounds, including the clerodane-type furanoid diterpene glucoside, Borapetoside F. While research has extensively documented the pharmacological activities of closely related borapetosides, specific data on this compound remains limited, presenting a compelling area for future investigation. This technical guide provides a comprehensive overview of the ethnobotanical uses of T. rumphii, details the known pharmacological activities and mechanisms of action of related borapetosides, outlines relevant experimental protocols, and presents key quantitative data to inform and guide future research and drug development endeavors.

Introduction to Tinospora rumphii

Tinospora rumphii is a climbing, dioecious vine native to the Philippines and other parts of Southeast Asia.[1][2] Characterized by its fleshy stems with a warty or bumpy appearance, this plant has been a cornerstone of traditional healing practices for generations.[3] Its widespread use in folk medicine has prompted scientific inquiry into its rich phytochemical composition, which includes alkaloids, flavonoids, glycosides, and steroids.[1][2] Among the notable compounds isolated from its stems is this compound, a clerodane-type furanoid diterpene glucoside. While T. rumphii is sometimes considered synonymous with the more widely studied Tinospora crispa, subtle botanical and phytochemical distinctions warrant focused research on its unique constituents like this compound.

Ethnobotanical Applications of Tinospora rumphii

The traditional uses of Tinospora rumphii are extensive and varied, reflecting its importance in local healthcare. The stems and, to a lesser extent, the leaves are the primary parts used for medicinal preparations. These are often administered as decoctions, infusions, powders, or topical applications.

Table 1: Summary of Ethnobotanical Uses of Tinospora rumphii

Ailment/UsePart(s) UsedMethod of Preparation & AdministrationTraditional Location(s)
Fever & Malaria Stems, LeavesDecoction of stems and leaves is consumed. The powdered plant is also used as a febrifuge.Philippines, Malaysia
Rheumatism & Arthritis StemsPounded stem is mixed with coconut oil and applied topically to affected areas.Philippines
Digestive Ailments StemsAn aqueous extract is consumed for stomach trouble, indigestion, and diarrhea. Pounded stem in water is drunk for ulcers.Philippines
Skin Conditions StemsDecoction of the stem is used as a vulnerary for itches, scabies, and both ordinary and cancerous wounds.Philippines
Diabetes/Hyperglycemia StemsWood decoction is consumed to manage diabetes and reduce thirst.Thailand, Malaysia
Tonic & General Wellness Stems, LeavesUsed as a cordial or tonic. Classified as a "rasayana" herb in Ayurvedic medicine, believed to enhance longevity.General Southeast Asia
Parasiticide & Insecticide StemsUsed externally as a parasiticide. Studies have also investigated its larvicidal activity against mosquito larvae.Philippines
Cancerous Wounds/Ulcers StemsUsed by rural communities for the treatment of cancerous wounds and tropical ulcers.Philippines

This compound and Related Compounds: Pharmacological Insights

This compound has been successfully isolated from the stems of Tinospora rumphii. It belongs to a class of clerodane diterpene glucosides that are characteristic of the Tinospora genus. While direct pharmacological studies on this compound are not extensively available in current literature, the well-documented activities of its structural analogues, particularly Borapetosides A, C, and E from the closely related T. crispa, provide a strong basis for predicting its potential therapeutic effects. These compounds have demonstrated significant anti-diabetic and anti-hyperlipidemic properties.

Anti-Diabetic Activity of Related Borapetosides

Studies on Borapetosides A and C have shown potent hypoglycemic effects, mediated through both insulin-dependent and independent pathways.

  • Mechanism of Action: The primary mechanism involves enhancing insulin (B600854) sensitivity and promoting glucose utilization in peripheral tissues. Research on Borapetoside C has demonstrated that it increases the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter-2 (GLUT2). This signaling cascade facilitates glucose uptake and storage, particularly in skeletal muscle. Borapetoside A has also been shown to reduce hepatic gluconeogenesis by reversing the elevated expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).

Insulin_Signaling_Pathway cluster_cell Hepatocyte / Myocyte Borapetoside_C Borapetoside C IR Insulin Receptor (IR) Borapetoside_C->IR Enhances Phosphorylation Akt Akt (Protein Kinase B) IR->Akt Activates GLUT2 GLUT2 Expression Akt->GLUT2 Promotes Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake PEPCK PEPCK (Gluconeogenesis) Glucose_Production Decreased Glucose Production PEPCK->Glucose_Production Borapetoside_A Borapetoside A Borapetoside_A->PEPCK Inhibits Expression

Figure 1. Postulated signaling pathway for Borapetosides A & C in glucose metabolism.

Anti-Hyperlipidemic Activity of Related Borapetosides

Borapetoside E has been shown to improve hyperlipidemia in high-fat-diet-induced obese mice.

  • Mechanism of Action: The compound works by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes. SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting this pathway in the liver and adipose tissue, Borapetoside E effectively reduces lipid accumulation.

Experimental Protocols

The following sections detail the methodologies used in key studies on borapetosides, which can serve as a template for future research on this compound.

Isolation and Purification of Borapetosides

The isolation of this compound from T. rumphii stems, as described by Martin et al. (1996), involves a multi-step extraction and chromatographic process.

Isolation_Workflow Start Air-Dried Stems of T. rumphii Methanol_Extraction Maceration with Methanol (B129727) (MeOH) Start->Methanol_Extraction Concentration Concentration (Rotary Evaporator) Methanol_Extraction->Concentration Partition Partitioning between H₂O and Chloroform (B151607) (CHCl₃) Concentration->Partition Aq_Layer Aqueous Layer Partition->Aq_Layer Discarded CHCl3_Layer Chloroform Layer Partition->CHCl3_Layer Bioactive Column_Chroma Column Chromatography (Silica Gel) CHCl3_Layer->Column_Chroma Elution Gradient Elution (e.g., CHCl₃-MeOH) Column_Chroma->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Further Purification Final_Product Isolated this compound HPLC->Final_Product

Figure 2. General workflow for the isolation of this compound.

Protocol Outline:

  • Extraction: Air-dried and powdered stems of T. rumphii are exhaustively extracted with methanol at room temperature.

  • Concentration: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned successively with a nonpolar solvent like chloroform to separate compounds based on polarity.

  • Column Chromatography: The bioactive chloroform-soluble fraction is subjected to silica (B1680970) gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of solvents, typically increasing in polarity (e.g., chloroform-methanol mixtures), to separate the components into various fractions.

  • Purification: Fractions containing the compound of interest (as monitored by Thin Layer Chromatography) are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Hypoglycemic Activity Assay (Adapted from Borapetoside C studies)

This protocol describes an oral glucose tolerance test (OGTT) in a mouse model to assess the anti-hyperglycemic effects.

  • Animal Model: Use streptozotocin-induced diabetic mice or a diet-induced obesity model (e.g., C57BL/6J mice on a high-fat diet).

  • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the mice overnight (approx. 12-14 hours) with free access to water before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).

    • Positive Control (e.g., Metformin).

    • Test Groups (this compound at various doses, e.g., 1, 5, 10 mg/kg).

  • Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Glucose Challenge: After a set time (e.g., 30 minutes post-administration), administer a glucose load (e.g., 2 g/kg body weight) orally.

  • Blood Sampling: Collect blood samples from the tail vein at time points 0 (just before glucose load), 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose levels using a standard glucometer. Calculate the area under the curve (AUC) for the glucose excursion to quantify the hypoglycemic effect.

Quantitative Data on Related Borapetosides

The following table summarizes key quantitative data from studies on Borapetosides C and E, highlighting their therapeutic potential.

Table 2: Quantitative Pharmacological Data for Related Borapetosides

CompoundAssay/ModelDosage/ConcentrationKey ResultReference
Borapetoside C Acute Oral Glucose Tolerance Test (T2DM mice)5 mg/kg (i.p.)Significantly attenuated the elevation of plasma glucose following an oral glucose challenge.
Borapetoside C Chronic Treatment (7 days, T1DM mice)5 mg/kg (i.p., twice daily)Increased phosphorylation of Insulin Receptor (IR) and Akt; increased expression of GLUT2.
Borapetoside E High-Fat-Diet-Induced Obese MiceNot specifiedMarkedly improved hyperglycemia, insulin resistance, and hepatic steatosis. Effects were comparable to metformin.
Borapetoside E Gene Expression Analysis (Liver/Adipose)Not specifiedSuppressed the expression of SREBPs and their downstream target genes related to lipid synthesis.

Conclusion and Future Directions

Tinospora rumphii is a plant with a rich history of ethnobotanical use, validated in part by the identification of a host of bioactive compounds. Its constituent, this compound, remains an understudied molecule with significant therapeutic potential, inferred from the potent anti-diabetic and anti-hyperlipidemic activities of its close structural analogues.

For researchers and drug development professionals, this compound represents a promising lead compound. Future research should prioritize the following:

  • Pharmacological Screening: Conduct comprehensive in vitro and in vivo studies to elucidate the specific biological activities of pure, isolated this compound.

  • Mechanism of Action Studies: Investigate the molecular targets and signaling pathways modulated by this compound, particularly in the context of metabolic diseases.

  • Bioavailability and Toxicology: Assess the pharmacokinetic profile and safety of this compound to determine its viability as a drug candidate.

  • Quantitative Analysis: Determine the concentration and variability of this compound in T. rumphii populations to aid in standardization and sustainable sourcing.

By leveraging the established ethnobotanical knowledge and the robust methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of Tinospora rumphii and its promising constituent, this compound.

References

Spectroscopic and Mechanistic Insights into Borapetoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane-type furanoid diterpene glucoside, represents a class of natural products with significant biological interest. Isolated from medicinal plants of the Tinospora genus, its structural elucidation and biological activity are of considerable importance for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of a key signaling pathway modulated by a closely related analogue, offering insights into its potential mechanism of action.

Spectroscopic Data of this compound

The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the elemental composition and exact mass of this compound.

ParameterValueSource
Molecular Formula C₂₇H₃₄O₁₁[1][2]
Molecular Weight 534.55 g/mol [2]
Exact Mass Calculated: 534.2101; Measured: 534.209[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the complete structural assignment of this compound. While the definitive spectra for this compound are found in specialized literature, the following table presents representative data for a closely related furanoid diterpene glucoside from Tinospora, illustrating the expected chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Data of a Furanoid Diterpene Glucoside Moiety

Position¹³C (δc)¹H (δH, J in Hz)
Aglycone
135.41.85 (m), 2.10 (m)
228.71.65 (m)
337.12.20 (m)
472.54.15 (d, 7.5)
545.32.50 (m)
678.14.80 (br s)
7125.45.90 (d, 2.0)
8141.2-
940.22.30 (m)
1043.82.15 (m)
1170.14.50 (t, 8.0)
12175.2-
13125.86.30 (s)
14108.17.40 (s)
15143.57.35 (s)
16139.0-
17-CH₃16.50.95 (s)
18-CH₃25.81.10 (d, 7.0)
19-OCH₃51.53.65 (s)
2065.33.80 (m)
Glucosyl Moiety
1'102.54.90 (d, 7.8)
2'74.83.50 (m)
3'76.53.60 (m)
4'71.23.45 (m)
5'77.83.70 (m)
6'62.53.85 (m), 3.95 (m)

Note: This data is illustrative and based on typical values for this class of compounds. For definitive assignments of this compound, consulting the original publication is recommended.

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound from Tinospora species.

Isolation and Purification
  • Extraction: Dried and powdered stems of Tinospora crispa or Tinospora rumphii are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The furanoid diterpene glucosides are typically found in the more polar fractions (EtOAc and aqueous fractions).

  • Chromatographic Separation: The bioactive fractions are subjected to multiple steps of column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of increasing polarity, typically a mixture of CHCl₃ and MeOH.

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using a reversed-phase (C18) preparative HPLC column with a gradient elution system, commonly acetonitrile-water or methanol-water.

Spectroscopic Analysis
  • Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

    • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in positive or negative ion mode to obtain the exact mass and fragmentation pattern.

  • NMR Spectroscopy:

    • Instrumentation: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube.

    • Data Acquisition: Standard pulse programs are used to acquire 1D and 2D NMR spectra. Chemical shifts are referenced to the residual solvent signals.

Visualization of a Relevant Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, the closely related compound, Borapetoside C , has been shown to modulate the insulin (B600854) signaling pathway. The following diagram illustrates the IR-Akt-GLUT2 pathway, which is a key regulator of glucose homeostasis and is activated by Borapetoside C.[3] This provides a plausible model for the biological activity of this compound.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Borapetoside_C Borapetoside C (Analog of this compound) Borapetoside_C->IR Activates IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3-Kinase (PI3K) IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT2_Vesicle GLUT2 Vesicle Akt->GLUT2_Vesicle Promotes Translocation GLUT2_Translocation GLUT2 Translocation to Membrane GLUT2_Vesicle->GLUT2_Translocation Glucose_Uptake Increased Glucose Uptake GLUT2_Translocation->Glucose_Uptake

Caption: Insulin signaling pathway activated by Borapetoside C.

Conclusion

This technical guide provides essential spectroscopic data and experimental methodologies for the study of this compound. The detailed protocols for isolation and analysis will aid researchers in the fields of natural product chemistry and pharmacology. Furthermore, the visualization of the insulin signaling pathway, a target of the related Borapetoside C, offers a valuable starting point for investigating the molecular mechanisms underlying the biological activities of this compound and its potential as a lead compound in drug development. Further research is warranted to fully elucidate the specific biological targets and signaling pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Borapetoside F from Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpenoid glycoside that has been isolated from the stems of Tinospora crispa, a plant used in traditional medicine in Southeast Asia.[1] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Tinospora crispa plant material. The methodologies described are based on established phytochemical extraction techniques for furanoditerpenoids from this plant species.

Data Presentation

While specific quantitative data for the yield and purity of this compound is not extensively reported in the available literature, the following table outlines the expected outcomes based on typical extractions of similar compounds from Tinospora crispa.

ParameterMethodExpected OutcomeKey Considerations
Extraction Yield (Crude Extract) Maceration or Soxhlet with Methanol (B129727)/Ethanol5-15% of dry plant material weightThe yield can vary based on the age of the plant, geographical source, and drying method.
Fractionation Yield (Dichloromethane Fraction) Liquid-Liquid Partitioning1-3% of crude extract weightThis fraction is expected to be enriched with furanoditerpenoids.
Purity of Isolated this compound Column Chromatography followed by HPLC>95%Purity should be confirmed by HPLC-DAD and spectroscopic methods (NMR, MS).

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from the dried stems of Tinospora crispa.

Plant Material Preparation
  • Source: Stems of Tinospora crispa.

  • Preparation: The plant material should be washed, air-dried in the shade, and then ground into a coarse powder.

Extraction
  • Solvent: Methanol or Ethanol.

  • Method 1: Maceration

    • Soak the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Method 2: Soxhlet Extraction

    • Place the powdered plant material in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours.

    • Concentrate the resulting extract using a rotary evaporator to yield the crude extract.

Fractionation
  • Objective: To partition the crude extract and enrich the fraction containing this compound.

  • Procedure:

    • Suspend the crude methanolic/ethanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane (to remove nonpolar compounds like fats and sterols).

      • Dichloromethane (B109758) (CH₂Cl₂) (this fraction is expected to contain this compound).[2]

      • Ethyl acetate.

      • n-butanol.

    • Collect the dichloromethane fraction and concentrate it to dryness under reduced pressure.

Purification by Column Chromatography
  • Objective: To separate this compound from other compounds in the dichloromethane fraction.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of chloroform (B151607) and methanol is typically used. The polarity is gradually increased by increasing the percentage of methanol. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • ... (continue to increase methanol concentration)

  • Procedure:

    • Prepare a silica gel slurry in chloroform and pack it into a glass column.

    • Adsorb the concentrated dichloromethane fraction onto a small amount of silica gel to create a dry slurry.

    • Carefully load the sample slurry onto the top of the packed column.

    • Elute the column with the mobile phase gradient, starting with 100% chloroform.

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 95:5) and visualize under UV light or by staining.

    • Pool the fractions containing the compound of interest (this compound) based on the TLC profiles.

Final Purification by High-Performance Liquid Chromatography (HPLC)
  • Objective: To achieve high purity of this compound.

  • System: A preparative or semi-preparative HPLC system with a Diode Array Detector (DAD) is recommended.

  • Column: A reversed-phase C18 column is suitable for the separation of furanoditerpenoid glycosides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Procedure:

    • Dissolve the pooled and concentrated fractions from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system and collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical run and comparison with a reference standard if available.

    • Concentrate the collected fraction to obtain pure this compound.

Structure Confirmation
  • The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

BorapetosideF_Extraction plant Tinospora crispa Stems (Dried and Powdered) extraction Extraction (Methanol or Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hex_fraction n-Hexane Fraction (Discard) partitioning->hex_fraction Nonpolar dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction Semi-polar ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction Polar butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Highly Polar column_chroma Column Chromatography (Silica Gel) dcm_fraction->column_chroma pooled_fractions Pooled Fractions (Enriched in this compound) column_chroma->pooled_fractions hplc Preparative HPLC (C18 Column) pooled_fractions->hplc pure_compound Pure this compound (>95% Purity) hplc->pure_compound analysis Structural Confirmation (MS, NMR) pure_compound->analysis

References

Application Note: High-Purity Isolation of Borapetoside F from Tinospora crispa Using a Multi-Step Chromatography Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible methodology for the purification of Borapetoside F, a furanoditerpenoid glycoside with potential therapeutic applications, from the stems of Tinospora crispa. The protocol employs a sequential approach of solvent partitioning, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity and yield. This document provides comprehensive experimental protocols, data summaries, and workflow visualizations to guide researchers in the isolation of this compound for further pharmacological and drug development studies.

Introduction

Materials and Methods

Plant Material and Extraction

Dried and powdered stems of Tinospora crispa (5 kg) were subjected to exhaustive extraction with methanol (B129727) (3 x 20 L) at room temperature for 72 hours. The combined methanolic extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark green crude extract.

Solvent Partitioning

The crude methanolic extract was suspended in distilled water (2 L) and sequentially partitioned with n-hexane (3 x 2 L), dichloromethane (B109758) (CH₂Cl₂) (3 x 2 L), and ethyl acetate (B1210297) (EtOAc) (3 x 2 L). The resulting dichloromethane fraction, which was found to be enriched with this compound by preliminary Thin-Layer Chromatography (TLC) analysis, was evaporated to dryness.

Column Chromatography

The dried dichloromethane fraction was subjected to column chromatography over silica (B1680970) gel (100-200 mesh) as the stationary phase. The column was slurry-packed in chloroform (B151607) (CHCl₃) and eluted with a stepwise gradient of increasing methanol (MeOH) concentration in chloroform. Fractions were collected in 250 mL volumes and monitored by TLC.

Thin-Layer Chromatography (TLC)
Preparative HPLC

The pooled fractions containing this compound were further purified by preparative reverse-phase HPLC. The separation was performed on a C18 column using a gradient elution method. The mobile phase consisted of acetonitrile (B52724) and water. Fractions corresponding to the this compound peak were collected, and the solvent was removed under vacuum to yield the purified compound.

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

  • Macerate 5 kg of powdered Tinospora crispa stems in 20 L of methanol for 24 hours with occasional stirring.

  • Filter the extract and repeat the extraction process two more times with fresh methanol.

  • Combine the methanolic extracts and concentrate using a rotary evaporator at 40°C.

  • Suspend the resulting crude extract in 2 L of distilled water.

  • Perform liquid-liquid extraction sequentially with 2 L of n-hexane (3 times), 2 L of dichloromethane (3 times), and 2 L of ethyl acetate (3 times).

  • Collect the dichloromethane fraction and evaporate the solvent to obtain the enriched extract.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a silica gel (100-200 mesh) column (10 cm diameter, 100 cm length) using chloroform as the slurry solvent.

  • Adsorb the dried dichloromethane fraction (approx. 150 g) onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with the following gradient solvent system:

    • 100% Chloroform (5 L)

    • Chloroform:Methanol (98:2, v/v, 10 L)

    • Chloroform:Methanol (95:5, v/v, 10 L)

    • Chloroform:Methanol (90:10, v/v, 10 L)

    • Chloroform:Methanol (85:15, v/v, 10 L)

  • Collect 250 mL fractions and monitor by TLC using a toluene:acetone:water (5:15:1) mobile phase.

  • Pool the fractions containing the spot corresponding to this compound (Rf ≈ 0.45).

  • Evaporate the solvent from the pooled fractions.

Protocol 3: Preparative HPLC Purification

  • Dissolve the semi-purified solid from column chromatography in methanol.

  • Purify the sample using a preparative HPLC system with the following parameters:

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-60% B over 40 minutes

    • Flow Rate: 15 mL/min

    • Detection: UV at 220 nm

  • Collect the peak corresponding to this compound (retention time ≈ 25 min).

  • Combine the collected fractions and remove the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a white amorphous powder.

Data Presentation

The quantitative results of the purification process are summarized in the table below.

Purification StepStarting Material (g)Yield (g)Purity (%)
Methanolic Extraction5000450-
Dichloromethane Fraction450150~15%
Column Chromatography15012.5~70%
Preparative HPLC12.51.8>98%

Visualizations

Purification_Workflow Start Dried Tinospora crispa Stems Extraction Methanolic Extraction Start->Extraction Partitioning Solvent Partitioning (n-Hexane, CH2Cl2, EtOAc) Extraction->Partitioning CH2Cl2_Fraction Dichloromethane Fraction Partitioning->CH2Cl2_Fraction Column_Chrom Silica Gel Column Chromatography (CHCl3:MeOH Gradient) CH2Cl2_Fraction->Column_Chrom TLC_Analysis TLC Monitoring Column_Chrom->TLC_Analysis Pooled_Fractions Pooled Fractions TLC_Analysis->Pooled_Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water) Pooled_Fractions->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound

Caption: Workflow for the purification of this compound.

Conclusion

The described multi-step chromatographic protocol provides an effective and reproducible method for the isolation of high-purity this compound from Tinospora crispa. The combination of normal-phase column chromatography and reverse-phase preparative HPLC is crucial for separating the target compound from a complex mixture of related furanoditerpenoids and other secondary metabolites. This application note serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for the Quantification of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoditerpenoid glycoside isolated from Tinospora crispa, a medicinal plant with a history of use in traditional medicine for various ailments. Interest in the pharmacological properties of Tinospora crispa and its constituents, including this compound, necessitates the development of reliable and accurate analytical methods for their quantification in plant materials and biological matrices. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) as the primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and higher sensitivity.

Chemical Structure of this compound

G start Start: Weigh 1.0 g of Powdered Plant Material step1 Add 20 mL Methanol start->step1 step2 Vortex for 1 min step1->step2 step3 Ultrasonicate for 30 min step2->step3 step4 Centrifuge at 4000 rpm for 15 min step3->step4 step5 Collect Supernatant step4->step5 step6 Repeat Extraction on Residue (2x) step5->step6 step7 Pool Supernatants and Evaporate to Dryness step6->step7 step8 Reconstitute in 10 mL Methanol step7->step8 step9 Filter through 0.45 µm Syringe Filter step8->step9 end_node End: Sample Ready for HPLC Analysis step9->end_node G cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry UPLC_System UPLC System C18_Column C18 Column UPLC_System->C18_Column Mobile Phase Gradient ESI_Source ESI Source (Ionization) C18_Column->ESI_Source Eluent Quadrupole_1 Q1 (Precursor Ion Selection) ESI_Source->Quadrupole_1 Collision_Cell Q2 (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data Acquisition and Processing Detector->Data_System Signal

Application Notes and Protocols for Studying Borapetoside F Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene glycoside isolated from Tinospora crispa (also known as Tinospora tuberculata). While direct experimental data on the biological activities of this compound are limited, its structural analogs, Borapetoside A, C, and E, have demonstrated significant potential in metabolic regulation, particularly in glucose and lipid metabolism. These related compounds have been shown to exert hypoglycemic effects, improve insulin (B600854) sensitivity, and modulate lipid synthesis pathways.[1] This document provides detailed protocols for utilizing established cell culture models to investigate the potential therapeutic effects of this compound, based on the known activities of its analogs.

The proposed studies will focus on elucidating the effects of this compound on glucose uptake, insulin signaling, and lipid accumulation in relevant cell types. The primary cell lines recommended are C2C12 mouse myoblasts (for skeletal muscle glucose uptake), HepG2 human hepatoma cells (for hepatic glucose and lipid metabolism), and 3T3-L1 mouse preadipocytes (for adipocyte differentiation and lipid metabolism).

Potential Signaling Pathways of Interest

Based on the activities of its analogs, this compound is hypothesized to modulate key metabolic signaling pathways. A primary focus is the insulin signaling cascade, which plays a central role in glucose homeostasis. Additionally, its effects on pathways governing lipid metabolism are of significant interest.

cluster_0 Insulin Signaling Pathway cluster_1 Lipid Metabolism Pathway Insulin Insulin or This compound IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Borapetoside_F This compound SREBP SREBPs Borapetoside_F->SREBP Inhibition Lipid_Synthesis_Genes Lipid Synthesis Genes SREBP->Lipid_Synthesis_Genes Lipid_Accumulation Decreased Lipid Accumulation Lipid_Synthesis_Genes->Lipid_Accumulation Reduction A Seed C2C12 myoblasts B Differentiate into myotubes (4-6 days) A->B C Serum starve cells B->C D Treat with this compound +/- Insulin C->D E Add 2-NBDG (fluorescent glucose analog) D->E F Measure fluorescence E->F A Seed HepG2 cells B Serum starve cells A->B C Treat with this compound B->C D Lyse cells for Western Blot or qPCR C->D E Analyze protein phosphorylation (p-Akt) D->E F Analyze gene expression (PEPCK, SREBP-1c) D->F A Seed 3T3-L1 preadipocytes B Induce differentiation with MDI cocktail +/- this compound A->B C Stain with Oil Red O B->C D Quantify lipid accumulation C->D

References

Application Notes and Protocols for Studying the Metabolic Stability of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro metabolic stability of Borapetoside F, a clerodane diterpenoid glycoside. The protocols outlined below are designed to be adaptable for various research settings, from academic laboratories to industrial drug discovery and development environments.

Introduction

This compound is a natural product with potential therapeutic applications. Understanding its metabolic stability is a critical step in the early stages of drug development, as it provides insights into the compound's pharmacokinetic profile, including its half-life and clearance. This document details the necessary protocols to assess the susceptibility of this compound to biotransformation by liver enzymes, primarily Cytochrome P450 (CYP450) enzymes, which are known to be heavily involved in the metabolism of terpenoids. The presence of a furan (B31954) moiety in this compound suggests a potential for CYP450-mediated oxidation, a key consideration in its metabolic fate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and executing metabolic stability assays. Key properties are summarized in the table below.

PropertyValueSource
Chemical Structure (Structure image can be inserted here if available)PubChem CID: 21625636
Molecular Formula C₂₇H₃₄O₁₁[1]
Molecular Weight 534.55 g/mol [2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[3]

Experimental Protocols

The following protocols describe the in vitro assessment of this compound's metabolic stability using human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly CYP450s.

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to calculate key metabolic stability parameters.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal standard (IS) solution (a structurally similar compound not expected to be metabolized, for analytical normalization)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and control compounds by diluting the stock solution in the incubation buffer. The final concentration of DMSO in the incubation should be less than 0.5%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the this compound working solution (final concentration, e.g., 1 µM) to the microsome-containing wells.

    • Immediately after adding this compound, add the NADPH regenerating system to start the reaction. For the time zero (T₀) point, add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The peak area ratio of this compound to the internal standard is used for quantification.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the following equation:

    • t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation:

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

Data Presentation

The quantitative data from the metabolic stability assay should be summarized in a clear and structured table for easy comparison and interpretation.

CompoundIncubation Time (min)% RemainingIn Vitro t₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
This compound 0100Calculated ValueCalculated Value
5Measured Value
15Measured Value
30Measured Value
45Measured Value
60Measured Value
Verapamil (Positive Control) ......Known ValueKnown Value
Warfarin (Negative Control) ......Known ValueKnown Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, HLM, NADPH) pre_warm Pre-warm HLM (37°C, 5 min) prep_reagents->pre_warm add_bf Add this compound pre_warm->add_bf start_reaction Add NADPH (Start Reaction) add_bf->start_reaction time_points Incubate at 37°C (Time Points: 0-60 min) start_reaction->time_points terminate Terminate Reaction (Ice-cold ACN + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for the in vitro metabolic stability assay of this compound.

Hypothesized Metabolic Pathway of this compound

Based on the known metabolism of furan-containing compounds and glycosylated terpenoids, a potential metabolic pathway for this compound is proposed. The furan ring is susceptible to oxidation by CYP450 enzymes, potentially leading to a reactive dialdehyde (B1249045) metabolite. Additionally, hydrolysis of the glycosidic bond may occur.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Hydrolysis Borapetoside_F This compound Furan_Oxidation Furan Ring Oxidation (CYP450-mediated) Borapetoside_F->Furan_Oxidation CYP450 Hydroxylation Hydroxylation of Clerodane Skeleton Borapetoside_F->Hydroxylation CYP450 Deglycosylation Hydrolysis of Glycosidic Bond Borapetoside_F->Deglycosylation Hydrolases Reactive_Metabolite Reactive Dialdehyde Metabolite Furan_Oxidation->Reactive_Metabolite Conjugation Conjugation (e.g., Glucuronidation) Reactive_Metabolite->Conjugation GST, etc. Hydroxylation->Conjugation UGTs, SULTs Aglycone Aglycone Metabolite Deglycosylation->Aglycone Aglycone->Conjugation UGTs, SULTs

Caption: Hypothesized metabolic pathway of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Borapetoside F Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane diterpenoid isolated from Tinospora crispa, a plant with a history of use in traditional medicine for treating conditions such as diabetes. As a member of the furanoditerpene class, this compound and its analogues are of significant interest to the research community for their potential therapeutic applications. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant biological assays. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the exploration of this promising class of natural products.

Recent studies have highlighted the role of related compounds, such as Borapetoside A and C, in modulating key cellular signaling pathways, including the PI3K/Akt pathway, which is crucial in glucose metabolism and cell survival.[1][2] These findings suggest that synthetic derivatives of this compound could offer novel avenues for the development of therapeutics for metabolic disorders and other diseases.

Data Presentation

The following tables summarize key quantitative data for this compound and its closely related analogues, providing a comparative overview of their biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₄O₁₁
Molecular Weight534.55 g/mol [3]
IUPAC Namemethyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
CAS Number151200-50-9

Table 2: In Vivo Hypoglycemic Effects of Borapetoside Analogs

CompoundAnimal ModelDoseEffect on Blood GlucoseReference
Borapetoside ASTZ-induced diabetic mice5 mg/kg, i.p.Significant reduction[3]
Borapetoside CType 2 diabetic mice5 mg/kg, i.p.Attenuated hyperglycemia[1]
Borapetoside EHigh-fat diet-induced obese mice20 & 40 mg/kg, i.p.Markedly improved hyperglycemia

Table 3: Effects of Borapetoside Analogs on PI3K/Akt Signaling Pathway

CompoundCell LineTreatmentKey FindingsReference
Borapetoside AHep3BNot specifiedIncreased phosphorylation of Akt
Borapetoside CNot specified5 mg/kg (in vivo)Increased phosphorylation of IR and Akt

Experimental Protocols

I. Synthesis of this compound Derivatives

The total synthesis of this compound is a complex undertaking. The following protocols describe a plausible synthetic route to the core structure and the introduction of diversity at key positions to generate novel derivatives. The strategy is based on established methodologies for the synthesis of clerodane diterpenes and furan-containing molecules, including a key Diels-Alder reaction to construct the decalin core and a Sonogashira coupling for furan (B31954) modification.

A. Synthesis of the Clerodane Core via Diels-Alder Reaction

This protocol outlines the construction of the bicyclic decalin core, a key structural feature of clerodane diterpenoids.

  • Materials: Diene precursor, dienophile (e.g., maleic anhydride), Lewis acid catalyst (e.g., BF₃·OEt₂), dry toluene (B28343), standard glassware for anhydrous reactions.

  • Procedure:

    • To a solution of the diene in dry toluene under an inert atmosphere (argon or nitrogen), add the dienophile at room temperature.

    • Cool the reaction mixture to 0 °C and slowly add the Lewis acid catalyst.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the decalin core.

B. Synthesis of the Furan Moiety and Coupling to the Core

This protocol describes the synthesis of a functionalized furan ring, which can then be coupled to the clerodane core.

  • Materials: 2-Bromofuran (B1272941), (trimethylsilyl)acetylene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, anhydrous tetrahydrofuran (B95107) (THF), potassium carbonate, methanol (B129727).

  • Procedure (Sonogashira Coupling and Deprotection):

    • To a solution of 2-bromofuran in anhydrous THF under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine.

    • To this mixture, add (trimethylsilyl)acetylene and stir at room temperature for 12 hours.

    • After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Dissolve the crude product in methanol and add potassium carbonate. Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 2-ethynylfuran.

C. Generation of this compound Derivatives

Derivatives can be generated by modifying the substituents on the furan ring or the decalin core. For example, different aryl or alkyl groups can be introduced at the furan ring via Sonogashira coupling with various terminal alkynes. Modifications to the decalin core can be achieved through functional group transformations of the initial Diels-Alder adduct.

II. Biological Evaluation of this compound Derivatives

A. In Vitro Assessment of PI3K/Akt and MAPK Pathway Activation

This protocol describes the use of Western blotting to determine the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 for metabolic studies) to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound derivatives or a vehicle control for a specified period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

G Synthesis Workflow for this compound Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation diene Diene Precursor decalin Clerodane Decalin Core diene->decalin Diels-Alder Reaction dienophile Dienophile dienophile->decalin borapetoside_core This compound Core Structure decalin->borapetoside_core Coupling furan_precursor Furan Precursor mod_furan Modified Furan furan_precursor->mod_furan Functionalization (e.g., Sonogashira) mod_furan->borapetoside_core derivatives This compound Derivatives borapetoside_core->derivatives Derivatization treatment Treatment with Derivatives derivatives->treatment cell_culture Cell Culture cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Synthetic and biological evaluation workflow.

G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BorapetosideF This compound Derivatives BorapetosideF->Akt modulates

Caption: PI3K/Akt signaling pathway modulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Borapetoside F Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Borapetoside F extraction from its natural sources, primarily Tinospora crispa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

This compound is a furanoditerpene glycoside, a type of secondary metabolite.[1] Its primary natural source is the plant Tinospora crispa, a member of the Menispermaceae family.[1][2] It has also been reported in Tinospora cordifolia.

Q2: Which solvents are most effective for extracting this compound?

As a glycoside, this compound possesses both polar (sugar moiety) and non-polar (aglycone) characteristics. Therefore, polar solvents or mixtures of polar and non-polar solvents are generally effective. Studies on Tinospora crispa have commonly utilized methanol, ethanol (B145695), or aqueous-ethanolic mixtures for the extraction of related compounds. For instance, an 80% ethanol solution has been used to prepare standardized extracts of Tinospora crispa. A dichloromethane (B109758) extract has also been shown to contain this compound, suggesting that a solvent of intermediate polarity is effective.

Q3: What are the common extraction methods for compounds from Tinospora crispa?

Common methods for extracting compounds from Tinospora crispa include maceration, Soxhlet extraction, and modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[3][4] UAE and MAE are often preferred as they can reduce extraction time and solvent consumption while potentially increasing yield.

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is a common and effective method for the quantitative analysis of this compound. An LC-MS/MS method can also be used for both identification and quantification, offering higher sensitivity and specificity.

Q5: What are the known biological activities of this compound and related compounds?

Clerodane diterpenoids from Tinospora species have been reported to possess various biological activities, including anti-inflammatory and immunomodulatory effects. Some of these compounds have been shown to modulate signaling pathways such as the MAPK and NF-κB pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound that may lead to low yields.

Problem Potential Cause Recommended Solution
Low or no this compound detected in the crude extract Poor Quality of Plant Material: Incorrect species identification, improper harvesting time, or degradation during storage.- Verify the botanical identity of Tinospora crispa. - Harvest the stems at the optimal time, as metabolite concentration can vary with season and plant age. - Ensure the plant material is properly dried and stored in a cool, dark, and dry place to prevent degradation.
Inadequate Grinding: Insufficient surface area for solvent penetration.- Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
Suboptimal Solvent Choice: The solvent may be too polar or too non-polar to effectively solubilize this compound.- Experiment with different polar solvents and aqueous-organic mixtures. Based on literature for similar compounds, 70-80% ethanol is a good starting point. Dichloromethane has also been shown to extract this compound.
Low Extraction Efficiency Inefficient Extraction Method: Maceration may be incomplete, or other methods may not be optimized.- Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency. - If using maceration, ensure sufficient extraction time and consider repeated extractions with fresh solvent.
Inadequate Extraction Time or Temperature: The extraction may not have proceeded long enough or at a suitable temperature.- Optimize the extraction time and temperature for your chosen method. For UAE, time and amplitude are key parameters. For maceration, longer extraction times (e.g., 24-72 hours) may be necessary. Avoid excessively high temperatures to prevent degradation.
Loss of this compound during Downstream Processing Degradation of the Compound: this compound may be sensitive to heat, light, or pH changes during solvent evaporation and purification.- Use a rotary evaporator at a reduced temperature (e.g., below 40-50°C) to remove the solvent. - Protect the extract from direct light. - Avoid strongly acidic or basic conditions during processing.
Loss during Liquid-Liquid Partitioning: this compound may partition into the undesired solvent phase.- Carefully select the solvents for liquid-liquid partitioning based on the polarity of this compound. A common strategy is to partition an aqueous suspension of the crude extract with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a solvent of intermediate polarity like ethyl acetate.
Inefficient Chromatographic Purification: Poor separation from other compounds or irreversible adsorption onto the stationary phase.- Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system for column chromatography. - Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to avoid discarding fractions containing this compound.

Data Presentation

While specific quantitative data for the optimization of this compound extraction is limited in the available literature, the following table summarizes the results of a study on the ultrasound-assisted extraction (UAE) of the crude extract from Tinospora crispa stems, which can be used as a starting point for optimization.

Table 1: Yield of Crude Ethanol Extract from Tinospora crispa Stems using UAE

TreatmentExtraction Time (minutes)Amplitude (%)Crude Extract Yield (%)
A30604.49 - 5.00
B35654.49 - 5.00
C45608.57
D4565Not specified, but lower than C

Note: The study aimed to optimize for total phenolic content and anti-gout activity, and found treatment C to be optimal.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tinospora crispa

This protocol is a general guideline based on studies optimizing the extraction of bioactive compounds from Tinospora crispa.

  • Sample Preparation:

    • Dry the stems of Tinospora crispa at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried stems into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it into an extraction vessel.

    • Add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction parameters. Based on available data, a starting point could be:

      • Time: 45 minutes

      • Amplitude: 60%

      • Temperature: 40-50°C

  • Filtration and Concentration:

    • After sonication, filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the plant residue.

    • Repeat the extraction process on the residue with fresh solvent to maximize yield.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as liquid-liquid partitioning followed by column chromatography on silica gel with a suitable solvent gradient (e.g., a gradient of increasing polarity using hexane, ethyl acetate, and methanol).

  • Quantification:

    • Analyze the crude extract and purified fractions for this compound content using a validated HPLC-UV/DAD method.

Visualization

Signaling Pathway

Clerodane diterpenoids isolated from Tinospora species have been shown to modulate inflammatory responses. One of the key signaling pathways involved is the Toll-like receptor 4 (TLR4) pathway, which can lead to the activation of MAPKs and the transcription factor NF-κB, resulting in the production of pro-inflammatory mediators. The diagram below illustrates a simplified overview of this pathway and indicates potential points of inhibition by Tinospora crispa compounds.

G Simplified TLR4 Signaling Pathway and Potential Inhibition by Tinospora crispa Compounds LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPKs MAPKs (p38, JNK, ERK) MyD88->MAPKs Activates NFkB NF-κB MyD88->NFkB Activates Inflammation Pro-inflammatory Mediators Release MAPKs->Inflammation NFkB->Inflammation Tinospora Tinospora crispa Clerodane Diterpenoids (e.g., this compound analogs) Tinospora->TLR4 Inhibits Tinospora->MAPKs Inhibits

Caption: Simplified TLR4 signaling pathway and potential inhibition by Tinospora crispa compounds.

Experimental Workflow

The following diagram outlines a general workflow for the extraction and analysis of this compound.

G General Workflow for this compound Extraction and Analysis PlantMaterial Tinospora crispa Stems (Dried and Powdered) Extraction Extraction (e.g., UAE with 80% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC-UV/DAD, LC-MS/MS) CrudeExtract->Analysis Direct Analysis Fractions Fractions Purification->Fractions Fractions->Analysis PureCompound Pure this compound Analysis->PureCompound

References

preventing degradation of Borapetoside F during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borapetoside F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Powder form: -20°C for up to 3 years.[1]

  • In solvent: -80°C for up to 1 year.[1]

It is recommended to ship the compound with blue ice or at ambient temperature for short durations.[1]

Q2: What are the main factors that can cause the degradation of this compound?

This compound, a furanoditerpene glycoside, is susceptible to degradation through several mechanisms:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic conditions, separating the sugar moiety from the diterpenoid core.

  • Oxidation: The furan (B31954) ring and other parts of the molecule can be oxidized, especially in the presence of oxidizing agents or free radicals.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the furan ring.

  • Thermal Degradation: High temperatures can cause rearrangements and decomposition of the clerodane diterpene structure.

Q3: I suspect my this compound sample has degraded. How can I confirm this?

Degradation can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. A validated method should be able to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of this compound over time is indicative of degradation. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound have not been extensively reported in the literature, based on the degradation of structurally similar clerodane diterpenes, potential degradation products could include:

  • The aglycone of this compound resulting from hydrolysis of the glycosidic bond.

  • Oxidized derivatives of the furan ring.

  • Rearrangement products of the clerodane skeleton due to thermal stress.

  • For example, a similar clerodane diterpene, casearin X, has been observed to degrade into its corresponding dialdehyde.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, protection from light). 2. Prepare fresh stock solutions for each experiment. 3. Analyze the purity of the stock solution using a validated HPLC method.
Appearance of unexpected peaks in HPLC chromatogram. Sample degradation.1. Compare the chromatogram with a reference standard stored under optimal conditions. 2. Perform forced degradation studies to identify potential degradation product peaks. 3. Use LC-MS to identify the mass of the unknown peaks and deduce their structures.
Discoloration or change in the physical appearance of the sample. Significant degradation due to exposure to light, heat, or oxygen.1. Discard the sample. 2. Review storage and handling procedures to prevent future occurrences. Ensure the use of amber vials and inert gas overlay if necessary.
Inconsistent results between experimental replicates. Instability of this compound in the experimental medium (e.g., acidic or basic buffer, presence of oxidizing agents).1. Assess the stability of this compound in the specific experimental buffer and conditions over the duration of the experiment. 2. If instability is observed, consider adjusting the buffer pH or adding antioxidants if compatible with the experimental design.

Experimental Protocols

Stability-Indicating HPLC Method (Adapted from similar compounds)

This method can serve as a starting point for developing a validated stability-indicating assay for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or a wavelength of maximum absorbance for this compound)
Injection Volume 10 µL
Column Temperature 25°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the degradation pathways and to validate the stability-indicating nature of the analytical method.

Stress Condition Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before injection.
Oxidative Degradation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80°C for 48 hours.
Photodegradation Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Samples should be analyzed by HPLC at different time points to track the degradation process. The extent of degradation should ideally be between 5-20%.

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation mechanisms and the experimental workflow for stability testing, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acidic pH Oxidation Oxidation This compound->Oxidation H₂O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat

Potential degradation pathways for this compound.

G cluster_workflow Stability Testing Workflow Start Start Develop & Validate HPLC Method Develop & Validate HPLC Method Start->Develop & Validate HPLC Method Perform Forced Degradation Perform Forced Degradation Develop & Validate HPLC Method->Perform Forced Degradation Analyze Stressed Samples Analyze Stressed Samples Perform Forced Degradation->Analyze Stressed Samples Identify Degradation Products (LC-MS) Identify Degradation Products (LC-MS) Analyze Stressed Samples->Identify Degradation Products (LC-MS) Assess Method Specificity Assess Method Specificity Identify Degradation Products (LC-MS)->Assess Method Specificity Method is Stability-Indicating Method is Stability-Indicating Assess Method Specificity->Method is Stability-Indicating Yes Refine HPLC Method Refine HPLC Method Assess Method Specificity->Refine HPLC Method No Refine HPLC Method->Develop & Validate HPLC Method

Workflow for developing a stability-indicating method.

References

overcoming challenges in the purification of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Borapetoside F, a promising bioactive compound isolated from Tinospora crispa.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My initial crude extract is a complex, sticky residue. How can I best prepare it for chromatographic separation?

A1: A multi-step extraction and clean-up process is crucial. It is recommended to perform a sequential liquid-liquid extraction of the initial crude extract (e.g., ethanolic or methanolic extract) with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and then n-butanol. This will help remove highly non-polar compounds like fats and waxes (in the hexane (B92381) fraction) and highly polar compounds, concentrating the diterpenoids like this compound in the ethyl acetate and n-butanol fractions.

Q2: I am observing poor separation and peak tailing during my initial column chromatography on silica (B1680970) gel. What could be the cause and solution?

A2: Poor separation and peak tailing of glycosylated diterpenoids like this compound on silica gel are often due to strong interactions between the hydroxyl groups of the sugar moiety and the acidic silanol (B1196071) groups on the silica surface.

  • Solution 1: Mobile Phase Modification: Add a small amount of a polar modifier like methanol (B129727) to your mobile phase (e.g., chloroform (B151607)/methanol or dichloromethane/methanol gradient). This will help to reduce the strong polar interactions and improve peak shape.

  • Solution 2: Use of a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded-phase silica gel (e.g., Diol).

  • Solution 3: Reversed-Phase Chromatography: For a highly polar compound that is difficult to elute from a normal-phase column, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water gradient) is a highly effective alternative.

Q3: My target compound, this compound, is co-eluting with other structurally similar compounds. How can I improve the resolution?

A3: Co-elution of closely related diterpenoids is a common challenge. Several strategies can be employed to enhance resolution:

  • Optimize the Gradient: Use a shallower gradient in your column chromatography or HPLC. This increases the separation time and allows for better resolution of closely eluting peaks.

  • Change the Solvent System: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., from methanol to acetonitrile in reversed-phase HPLC) can alter the selectivity and improve separation.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary. A C18 column with a carefully optimized gradient of water and methanol or acetonitrile is typically effective.

  • Column Parameters: In HPLC, using a column with a smaller particle size (e.g., 5 µm) and a longer length can significantly improve resolution.

Q4: I am experiencing a low yield of this compound after the multi-step purification process. What are the potential reasons and how can I mitigate this?

A4: Low yield can be attributed to several factors throughout the purification process:

  • Compound Degradation: this compound, being a glycoside, can be susceptible to hydrolysis under acidic or basic conditions. Ensure that the pH of your solvents is neutral. Avoid prolonged exposure to strong acids or bases.

  • Irreversible Adsorption: The compound might be irreversibly adsorbing to the stationary phase, especially if using highly active silica gel. Deactivating the silica gel by adding a small amount of water or triethylamine (B128534) to the slurry before packing the column can help.

  • Multiple Chromatographic Steps: Each purification step will inevitably lead to some loss of the compound. To minimize this, try to optimize each step for maximum recovery. Monitor fractions carefully using TLC or analytical HPLC to avoid discarding fractions containing the target compound.

  • Incomplete Extraction: Ensure that the initial extraction from the plant material is exhaustive. Multiple extractions with the chosen solvent are recommended.

Q5: How can I efficiently track this compound through the different purification fractions?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. Use a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent. A common method for visualizing diterpenoids on a TLC plate is to spray with a solution of vanillin-sulfuric acid and then heat the plate. This compound should appear as a distinct spot. For more precise tracking and quantification, analytical HPLC can be used to analyze the fractions.

Data Presentation

The following table provides a representative summary of the quantitative data that could be expected during a typical multi-step purification of this compound from Tinospora crispa. Please note that these values are illustrative and can vary depending on the specific experimental conditions and the quality of the starting plant material.

Purification StepStarting Material (g)Fraction Weight (g)This compound Purity (%)Yield (%)
Crude Ethanolic Extract5000 (dried plant material)250~1100
Liquid-Liquid Extraction250 (crude extract)80 (Ethyl Acetate Fraction)~5~75
Silica Gel Column Chromatography80 (EtOAc fraction)10 (Combined Fractions)~40~50
Sephadex LH-20 Column Chromatography10 (Silica gel fractions)2~70~35
Preparative HPLC2 (Sephadex fractions)0.45>98~20

Experimental Protocols

A detailed methodology for the extraction and purification of this compound is provided below. This protocol is a composite based on established methods for the isolation of borapetosides from Tinospora crispa.

1. Extraction

  • Air-dry and powder the stems of Tinospora crispa.

  • Macerate the powdered plant material (5 kg) with 95% ethanol (B145695) (3 x 20 L) at room temperature for 72 hours for each extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Solvent Partitioning

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

  • Collect the ethyl acetate and n-butanol fractions, which are enriched in diterpenoids, and concentrate them to dryness.

3. Silica Gel Column Chromatography

  • Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 20%).

  • Monitor the collected fractions by TLC, visualizing with vanillin-sulfuric acid reagent.

  • Combine the fractions containing this compound.

4. Sephadex LH-20 Column Chromatography

  • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform the final purification step using preparative HPLC on a C18 column.

  • Use a gradient of methanol and water as the mobile phase. A typical gradient could be from 30% methanol to 70% methanol over 40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (NMR, MS).

Mandatory Visualization

Signaling Pathway

Borapetosides, including this compound, have been shown to exhibit hypoglycemic effects, which are believed to be mediated through the insulin (B600854) signaling pathway. The diagram below illustrates the proposed mechanism of action.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS Autophosphorylation GLUT4_mem GLUT4 Cellular_Response Increased Glucose Uptake PI3K PI3K Activation IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Transport

Caption: Proposed insulin signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for the purification of this compound from its natural source.

purification_workflow Plant_Material Tinospora crispa (Dried Stems) Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_CC Semi_Pure Semi-Pure Fractions Silica_CC->Semi_Pure Sephadex_CC Sephadex LH-20 Column Chromatography Semi_Pure->Sephadex_CC Purified_Fractions Purified Fractions Sephadex_CC->Purified_Fractions Prep_HPLC Preparative HPLC (C18) Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound

Caption: Workflow for the purification of this compound.

minimizing experimental variability in Borapetoside F assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Borapetoside F assays.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

While specific studies on this compound are limited, its structural similarity to other borapetosides, such as Borapetoside A and C, suggests it may act as an insulin (B600854) sensitizer (B1316253).[1][2] The proposed mechanism involves the activation of the PI3K-Akt signaling pathway, which plays a crucial role in glucose metabolism.[1][3] This pathway ultimately leads to the translocation of glucose transporters (like GLUT4) to the cell membrane, enhancing glucose uptake.[3]

Q2: Which cell lines are suitable for studying the effects of this compound?

For investigating effects on glucose metabolism, L6 myotubes and HepG2 (hepatocellular carcinoma) cells are commonly used for studying related compounds and are appropriate choices for this compound assays. C2C12 myoblasts are also a relevant model.

Q3: What are the typical effective concentrations for borapetosides in in vitro assays?

CompoundEffective ConcentrationCell Line/ModelObserved EffectReference
Borapetoside ANot specified in vitro, 5 mg/kg in vivoC2C12, Hep3B, miceIncreased glycogen (B147801) content, decreased plasma glucose
Borapetoside C5 mg/kg in vivoDiabetic miceImproved insulin sensitivity, increased IR/Akt phosphorylation
Borapetoside ENot specified in vitroHigh-fat-diet-induced obese miceImproved hyperglycemia and insulin resistance

Q4: How can I best prepare this compound for my experiments?

This compound is a furanoditerpene. For in vitro assays, it is typically dissolved in a small amount of DMSO to create a stock solution, which is then further diluted in culture medium to the final working concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Troubleshooting Guides

Issue 1: High Variability in Glucose Uptake Assays

Potential Cause 1: Inconsistent Cell Seeding Density

  • Solution: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and allow cells to adhere and reach the desired confluency before treatment.

Potential Cause 2: Fluctuation in Serum Starvation Time

  • Solution: The duration of serum starvation prior to the assay is critical for establishing a baseline glucose uptake. Standardize the starvation period (e.g., 2-4 hours) across all plates and experiments.

Potential Cause 3: Temperature Fluctuations During Assay

  • Solution: Glucose uptake is a temperature-sensitive process. Perform all incubation steps in a calibrated incubator and minimize the time plates are outside of the incubator.

Potential Cause 4: Inaccurate Pipetting

  • Solution: Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of this compound, insulin (positive control), or 2-NBDG (fluorescent glucose analog).

Issue 2: Inconsistent Western Blot Results for p-Akt/Akt

Potential Cause 1: Suboptimal Lysis Buffer

  • Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice at all times during protein extraction.

Potential Cause 2: Variation in Treatment Times

  • Solution: Phosphorylation events can be transient. Perform a time-course experiment to determine the optimal time point for observing maximum Akt phosphorylation after this compound treatment.

Potential Cause 3: Poor Antibody Quality

  • Solution: Use validated antibodies for both phosphorylated Akt (p-Akt) and total Akt. Run a positive control (e.g., insulin-stimulated cells) to confirm antibody performance. Always normalize the p-Akt signal to the total Akt signal.

Potential Cause 4: Issues with Protein Transfer

  • Solution: Ensure complete and even transfer of proteins from the gel to the membrane. Check transfer efficiency by staining the membrane with Ponceau S before blocking.

Experimental Protocols

Protocol 1: 2-NBDG Glucose Uptake Assay in L6 Myotubes
  • Cell Seeding: Seed L6 myoblasts in a 96-well black, clear-bottom plate and culture until they differentiate into myotubes.

  • Serum Starvation: Remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for 2-4 hours.

  • Treatment: Replace the medium with a Krebs-Ringer-HEPES (KRH) buffer. Add various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 nM insulin). Incubate for the desired time (e.g., 30 minutes).

  • Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to each well to a final concentration of 50 µM. Incubate for 30-60 minutes.

  • Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.

  • Measurement: Add PBS to each well and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm).

Protocol 2: Western Blot for Akt Phosphorylation
  • Cell Culture and Treatment: Culture cells (e.g., HepG2) to ~80% confluency. Treat with this compound, vehicle control, or a positive control for the predetermined optimal time.

  • Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer with phosphatase and protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-Akt (e.g., at Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total Akt.

Visualizations

Borapetoside_F_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_membrane Cell Membrane This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Activates PI3K PI3K Insulin Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle Promotes Translocation GLUT4 GLUT4 GLUT4 Vesicle->GLUT4 Glucose Uptake GLUT4->Glucose Uptake Glucose Glucose Glucose->Glucose Uptake

Caption: Putative signaling pathway for this compound in stimulating glucose uptake.

Experimental_Workflow A 1. Cell Culture (e.g., L6 Myotubes) B 2. Treatment (this compound, Controls) A->B C 3. Assay Endpoint B->C D Glucose Uptake Assay (2-NBDG) C->D Metabolic E Western Blot (p-Akt/Akt) C->E Signaling F qPCR (Gene Expression) C->F Transcriptomic G 4. Data Analysis & Interpretation D->G E->G F->G

Caption: General experimental workflow for investigating this compound bioactivity.

References

Technical Support Center: Enhancing the Bioavailability of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of Borapetoside F. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a furanoditerpenoid glycoside that has been isolated from Tinospora crispa.[1][2] Tinospora crispa has a history of use in traditional medicine for a variety of ailments, including diabetes, hypertension, and inflammation.[1] Research on related compounds, such as Borapetoside A, C, and E, has shown potential hypoglycemic and lipid-lowering effects, suggesting that this compound may have similar therapeutic benefits in metabolic disorders.[3][4]

Q2: What is "bioavailability" and why is it a concern for this compound?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a critical factor in determining the efficacy of a drug. Many natural compounds, including diterpenoid glycosides like this compound, exhibit low oral bioavailability. This is often due to a combination of factors including poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism in the gut wall and liver.

For instance, a structurally related furanoditerpenoid, columbin, has an absolute oral bioavailability of only 3.18 ± 2.22% due to its poor solubility and rapid elimination. This suggests that this compound is also likely to face significant challenges in achieving adequate oral bioavailability.

Q3: What are the primary barriers to the oral absorption of this compound?

The primary barriers to the oral absorption of this compound can be categorized as follows:

  • Physicochemical Barriers:

    • Low Aqueous Solubility: As a complex glycoside, this compound is likely to have limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

    • Molecular Size and Polarity: The relatively large molecular size and polar sugar moiety of this compound can hinder its passive diffusion across the lipophilic intestinal cell membranes.

  • Physiological Barriers:

    • Intestinal Permeability: The intestinal epithelium forms a selective barrier that limits the passage of many substances. This compound may have low permeability across this barrier.

    • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Enzymes in the intestinal wall and liver (such as Cytochrome P450s) can metabolize this compound, reducing the amount of active compound that reaches the bloodstream.

    • Efflux Transporters: Efflux pumps, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively transport absorbed drugs back into the intestinal lumen, thereby limiting their net absorption.

Troubleshooting Guides for Experimental Work

Issue 1: Low and variable results in in-vitro permeability assays (e.g., Caco-2).

Possible Cause 1: Poor aqueous solubility of this compound.

  • Troubleshooting:

    • Solubility Enhancement: Prepare the dosing solution with a co-solvent (e.g., DMSO, ethanol) or a solubilizing excipient (e.g., cyclodextrins, surfactants like Tween 80 or Pluronic F68). It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not compromise the integrity of the Caco-2 cell monolayer.

    • Formulation Approaches: Consider testing a formulated version of this compound, such as a solid dispersion or a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS), which can improve its dissolution in the assay medium.

Possible Cause 2: Integrity of the Caco-2 cell monolayer is compromised.

  • Troubleshooting:

    • Verify Monolayer Integrity: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the tight junctions between the cells are intact. A drop in TEER values may indicate cytotoxicity of the compound or formulation.

    • Lucifer Yellow Flux: As a parallel control, assess the permeability of a paracellular marker like Lucifer Yellow. An increase in its transport indicates compromised tight junctions.

Possible Cause 3: Active efflux of this compound by transporters like P-gp.

  • Troubleshooting:

    • Bidirectional Permeability Assay: Measure the permeability of this compound in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

    • Use of P-gp Inhibitors: Conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B permeability of this compound in the presence of the inhibitor confirms it is a substrate for P-gp.

Issue 2: Rapid disappearance of this compound in in-vitro metabolism assays (e.g., liver microsomes).

Possible Cause: High metabolic instability.

  • Troubleshooting:

    • Cofactor Dependency: Ensure that the incubation with liver microsomes is performed both with and without the necessary cofactor, NADPH, to confirm that the metabolism is cytochrome P450-dependent.

    • Identify Metabolites: Use high-resolution LC-MS/MS to identify the major metabolites. Understanding the metabolic pathways can inform strategies for chemical modification to block the sites of metabolism.

    • Consider Phase II Metabolism: If the compound is stable in liver microsomes, investigate its stability in hepatocytes, which contain both Phase I and Phase II metabolic enzymes. This can reveal if conjugation reactions (e.g., glucuronidation) are the primary metabolic route.

Data Presentation

Table 1: Strategies to Enhance the Oral Bioavailability of this compound

StrategyApproachRationalePotential AdvantagesPotential Challenges
Formulation-Based Nanoformulations (e.g., nanoparticles, liposomes)Increase surface area for dissolution, protect from degradation, and facilitate absorption.Improved solubility and dissolution rate, potential for targeted delivery.Manufacturing complexity, long-term stability concerns.
Self-Emulsifying Drug Delivery Systems (SEDDS)Forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form.Enhanced solubility and absorption, bypasses dissolution as a rate-limiting step.Potential for GI irritation with high surfactant concentrations.
Cyclodextrin (B1172386) ComplexationForms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity.Increased aqueous solubility and dissolution rate.Potential for reduced permeability if the complex is too stable.
Excipient-Based Permeation Enhancers (e.g., saponins, medium-chain fatty acids)Temporarily and reversibly alter the integrity of the intestinal epithelium to increase drug permeability.Can significantly increase the absorption of poorly permeable compounds.Potential for cytotoxicity and disruption of the intestinal barrier function.
P-glycoprotein (P-gp) Inhibitors (e.g., certain surfactants and polymers)Inhibit the function of efflux pumps in the intestinal wall, leading to increased intracellular drug concentration.Increased net absorption of P-gp substrates.Potential for drug-drug interactions if co-administered with other P-gp substrates.
Chemical Modification Prodrug SynthesisChemically modify the this compound molecule to a more soluble or permeable form that converts back to the active drug in the body.Can overcome multiple barriers simultaneously (solubility, permeability).Requires extensive chemical synthesis and characterization, potential for incomplete conversion to the active drug.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) on semi-permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) regularly.

2. Experimental Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Add the dosing solution containing this compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • At the end of the experiment, collect samples from both the apical and basolateral compartments.

3. Sample Analysis and Data Calculation:

  • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.

Protocol 2: In-Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a method to evaluate the susceptibility of this compound to first-pass metabolism.

1. Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Thaw pooled liver microsomes (e.g., human, rat) on ice.

  • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4) and the liver microsomes.

2. Incubation:

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of the cofactor NADPH. For a negative control, add buffer instead of NADPH.

  • Add this compound to the reaction mixture to start the incubation.

3. Sampling and Reaction Quenching:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Analysis and Data Interpretation:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in-vitro half-life (t1/2).

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Solubility_Assessment Aqueous Solubility Determination Formulation Formulation Strategies (Nanoformulation, SEDDS) Solubility_Assessment->Formulation Low Solubility Permeability_Assessment In-vitro Permeability (Caco-2 Assay) Permeability_Assessment->Formulation Low Permeability Excipients Excipient-Based Strategies (Permeation Enhancers) Permeability_Assessment->Excipients Low Permeability Metabolism_Assessment In-vitro Metabolism (Liver Microsomes) Chemical_Mod Chemical Modification (Prodrug Synthesis) Metabolism_Assessment->Chemical_Mod High Metabolism In_Vitro_Eval Re-evaluate Permeability and Metabolism Formulation->In_Vitro_Eval Excipients->In_Vitro_Eval Chemical_Mod->In_Vitro_Eval In_Vivo_PK In-vivo Pharmacokinetic Study in Animal Model In_Vitro_Eval->In_Vivo_PK Improved Profile Borapetoside_F This compound Borapetoside_F->Solubility_Assessment Borapetoside_F->Permeability_Assessment Borapetoside_F->Metabolism_Assessment

Caption: Workflow for enhancing the bioavailability of this compound.

Signaling_Pathway_of_Intestinal_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Drug_Formulation This compound (in formulation) Drug_Solubilized Solubilized This compound Drug_Formulation->Drug_Solubilized Dissolution Apical_Membrane Apical Membrane Drug_Solubilized->Apical_Membrane Passive Diffusion & Active Transport Basolateral_Membrane Basolateral Membrane Apical_Membrane->Basolateral_Membrane Unchanged Drug Metabolism Phase I & II Metabolism (e.g., CYP3A4) Apical_Membrane->Metabolism Efflux_Pump P-glycoprotein (Efflux) Apical_Membrane->Efflux_Pump Absorption Systemic_Circulation To Systemic Circulation Basolateral_Membrane->Systemic_Circulation Metabolism->Basolateral_Membrane Metabolites Efflux_Pump->Drug_Solubilized Efflux

Caption: Key pathways influencing the intestinal absorption of this compound.

References

Validation & Comparative

Borapetoside F vs. Borapetoside C: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research for novel therapeutics, the clerodane diterpenoids isolated from Tinospora crispa, particularly Borapetoside C, have garnered significant attention for their potential antidiabetic properties. This guide provides a comparative overview of Borapetoside C and its closely related analogue, Borapetoside F, to aid researchers and drug development professionals in understanding their current scientific standing and potential for future investigation. While extensive research has elucidated the hypoglycemic effects and mechanism of action of Borapetoside C, a notable gap exists in the scientific literature regarding the biological activities of this compound.

Chemical Structure Comparison

This compound and Borapetoside C share a core clerodane diterpenoid structure, with variations in their substitution patterns. These structural nuances can significantly influence their pharmacokinetic and pharmacodynamic properties. Below is a summary of their key chemical features.

FeatureThis compoundBorapetoside C
Molecular Formula C₂₇H₃₄O₁₁[1]C₂₆H₃₄O₁₁
Molecular Weight 534.55 g/mol [1]522.5 g/mol
Core Structure Furanoclerodane DiterpenoidFuranoclerodane Diterpenoid
Key Structural Differences Presence of a methyl ester group.Lacks the methyl ester group present in this compound.

Biological Activity and Efficacy

Borapetoside C: A Profile of Hypoglycemic Activity

Borapetoside C has been the subject of multiple studies investigating its potential as an antidiabetic agent. Research has demonstrated its ability to improve insulin (B600854) sensitivity and promote glucose utilization.[2]

Mechanism of Action: The hypoglycemic effect of Borapetoside C is attributed to its ability to enhance insulin sensitivity through the activation of the insulin receptor (IR)-Akt-GLUT2 signaling pathway.[2] This leads to increased glucose uptake by cells and a subsequent reduction in blood glucose levels.

Quantitative Data from In Vivo Studies:

ParameterDosageVehicleAnimal ModelResultsReference
Acute Plasma Glucose Reduction 5 mg/kgIntraperitonealNormal and Type 2 Diabetic MiceAttenuated elevated plasma glucose induced by oral glucose.[3]
Glycogen Content in Skeletal Muscle 5 mg/kgIntraperitonealType 2 Diabetic MiceMore prominent increase compared to insulin (0.5 IU/kg).
Phosphorylation of IR and Akt 5 mg/kg (twice daily for 7 days)IntraperitonealType 1 Diabetic MiceIncreased phosphorylation of insulin receptor (IR) and protein kinase B (Akt).
GLUT2 Expression 5 mg/kg (twice daily for 7 days)IntraperitonealType 1 Diabetic MiceIncreased expression of glucose transporter-2 (GLUT2).
This compound: An Unexplored Frontier

In stark contrast to Borapetoside C, there is a significant dearth of publicly available data on the biological activity of this compound. A study evaluating the hepatotoxic potential of a methanolic extract of Tinospora crispa and its isolated borapetosides B, C, and F was identified. In this study, this compound was administered to mice at a dose of 500 mg/kg, and no conclusive hepatotoxicity was observed. However, this study did not investigate any potential therapeutic effects, including hypoglycemic activity. As such, a direct comparison of the biological efficacy of this compound and Borapetoside C is not currently possible.

Experimental Protocols

To facilitate future comparative studies, a detailed methodology for a key in vivo experiment is provided below.

Experiment: In Vivo Hypoglycemic Activity Assessment in a Murine Model of Type 2 Diabetes

1. Animal Model:

  • Male C57BL/6J mice, 8 weeks old.
  • Induction of type 2 diabetes via a high-fat diet (60% kcal from fat) for 12 weeks.
  • Confirmation of diabetic phenotype by measuring fasting blood glucose and insulin levels.

2. Experimental Groups (n=8-10 mice per group):

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
  • Group 2: Borapetoside C (5 mg/kg, intraperitoneal injection).
  • Group 3: this compound (5 mg/kg, intraperitoneal injection).
  • Group 4: Positive control (e.g., Metformin, 150 mg/kg, oral gavage).

3. Acute Hypoglycemic Study:

  • Fast mice for 6 hours.
  • Administer the respective treatments.
  • Measure blood glucose levels from tail vein at 0, 30, 60, 90, and 120 minutes post-administration using a glucometer.

4. Chronic Hypoglycemic Study (28 days):

  • Administer treatments daily.
  • Monitor body weight and food intake weekly.
  • At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
  • Collect blood samples for analysis of fasting blood glucose, insulin, HbA1c, and lipid profile.
  • Harvest tissues (liver, skeletal muscle, adipose tissue) for Western blot analysis of key proteins in the insulin signaling pathway (e.g., p-IR, p-Akt, GLUT4).

5. Statistical Analysis:

  • Data to be presented as mean ± standard error of the mean (SEM).
  • Statistical significance to be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).
  • A p-value of < 0.05 is to be considered statistically significant.

Visualizing the Science

To better understand the concepts discussed, the following diagrams have been generated.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt Akt->pAkt Phosphorylation GLUT2_vesicle GLUT2 Vesicle pAkt->GLUT2_vesicle Stimulates GLUT2_translocation GLUT2 Translocation to Membrane GLUT2_vesicle->GLUT2_translocation Glucose_uptake Increased Glucose Uptake GLUT2_translocation->Glucose_uptake Borapetoside_C Borapetoside C Borapetoside_C->pIR Enhances

Caption: Signaling pathway of Borapetoside C's hypoglycemic effect.

G Start Start Animal_Model Induce Type 2 Diabetes in Mice (High-Fat Diet) Start->Animal_Model Grouping Randomly Assign to Treatment Groups Animal_Model->Grouping Treatment Administer Vehicle, Borapetoside C, This compound, or Positive Control Grouping->Treatment Acute_Study Acute Study: Measure Blood Glucose (0-120 min) Treatment->Acute_Study Chronic_Study Chronic Study (28 days): Daily Dosing Treatment->Chronic_Study Data_Analysis Statistical Analysis Acute_Study->Data_Analysis Chronic_Endpoints Measure Body Weight, OGTT, ITT, Biochemical Markers Chronic_Study->Chronic_Endpoints Tissue_Analysis Harvest Tissues for Western Blot Analysis Chronic_Endpoints->Tissue_Analysis Tissue_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of the Biological Activities of Borapetosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of various Borapetosides, a class of clerodane diterpenoid glycosides isolated from Tinospora crispa. The focus of this comparison is on their potential as therapeutic agents, particularly in the context of metabolic diseases. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development.

Comparative Summary of Biological Activity

The primary therapeutic potential of Borapetosides A, C, and E lies in their ability to modulate glucose and lipid metabolism. Borapetoside B, in contrast, is generally considered inactive due to its stereochemical configuration. A summary of their known biological activities is presented below.

BorapetosidePrimary Biological ActivityKey Mechanistic InsightsQuantitative Data (Source)
Borapetoside A HypoglycemicMediated by both insulin-dependent and -independent pathways; increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[1]Showed significant lowering of plasma glucose at 5 mg/kg (i.p.) in normal and STZ-induced diabetic mice.[2]
Borapetoside B InactivePossesses 8S-chirality at the C-8 position, rendering it inactive, in contrast to the active 8R-chirality of Borapetosides A and C.[2]Not applicable.
Borapetoside C Hypoglycemic, Insulin (B600854) SensitizingEnhances insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and Akt, and expression of glucose transporter-2 (GLUT2).[2][3]Showed significant lowering of plasma glucose at 5 mg/kg (i.p.) in normal and STZ-induced diabetic mice.
Borapetoside E Hypoglycemic, HypolipidemicImproves hyperglycemia and hyperlipidemia. The hypolipidemic effect is mediated through the suppression of sterol regulatory element-binding proteins (SREBPs).Markedly improved hyperglycemia and hyperlipidemia in high-fat-diet-induced diabetic mice.

Structural Basis for Activity

The biological activity of Borapetosides is significantly influenced by their stereochemistry. Borapetosides A and C possess an 8R-chirality, which is crucial for their hypoglycemic effects. In contrast, Borapetoside B has an 8S-chirality, which renders it inactive. The differing potencies between Borapetoside A and C are suggested to be due to the location of the glycoside group (C-3 in A versus C-6 in C) and the presence of a lactone ring in Borapetoside A.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway Modulated by Borapetoside C

Borapetoside C enhances insulin sensitivity through the canonical insulin signaling pathway. The diagram below illustrates the key steps in this pathway that are positively modulated by Borapetoside C.

InsulinSignaling cluster_membrane Cell Membrane IR Insulin Receptor Akt Akt (Protein Kinase B) IR->Akt phosphorylates GLUT2 GLUT2 Glucose_uptake Increased Glucose Uptake GLUT2->Glucose_uptake facilitates Insulin Insulin (or Borapetoside C) Insulin->IR binds pAkt p-Akt Akt->pAkt activation pAkt->GLUT2 promotes translocation Glucose Glucose

Insulin signaling pathway activation by Borapetoside C.
Experimental Workflow for In Vivo Glucose Tolerance Test

The following diagram outlines the typical workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT) used to assess the hypoglycemic activity of Borapetosides in a mouse model.

IPGTT_Workflow start Start fasting Fast Mice (overnight) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose ip_injection Intraperitoneal (IP) Injection (Borapetoside or Vehicle) baseline_glucose->ip_injection glucose_challenge IP Glucose Challenge (2 g/kg) ip_injection->glucose_challenge measure_glucose Measure Blood Glucose at t = 15, 30, 60, 120 min glucose_challenge->measure_glucose data_analysis Data Analysis (AUC calculation) measure_glucose->data_analysis end End data_analysis->end

Workflow for an Intraperitoneal Glucose Tolerance Test.

Detailed Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to evaluate the effect of a compound on glucose clearance in vivo.

Materials:

  • Mice (e.g., C57BL/6)

  • Borapetoside compound

  • Vehicle (e.g., saline with 5% DMSO)

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device

  • Syringes and needles

Procedure:

  • Animal Preparation: Fast mice overnight for approximately 16 hours with free access to water.

  • Baseline Measurement: Weigh each mouse. Take a baseline blood glucose reading (t=0) from a tail snip using a glucometer.

  • Compound Administration: Administer the Borapetoside compound or vehicle via intraperitoneal (IP) injection. A typical dose for Borapetosides A and C is 5 mg/kg.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer a 20% glucose solution via IP injection at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time. The Area Under the Curve (AUC) is calculated to quantify the glucose tolerance. A lower AUC for the Borapetoside-treated group compared to the vehicle group indicates improved glucose tolerance.

Western Blot Analysis of Insulin Signaling Proteins

This protocol is used to determine the effect of Borapetosides on the phosphorylation and expression levels of key proteins in the insulin signaling pathway.

Materials:

  • Cell culture (e.g., HepG2 or L6 myotubes) or tissue lysates from treated animals

  • Borapetoside compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GLUT2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the Borapetoside compound for the desired time and concentration. For animal studies, collect tissues of interest (e.g., liver, skeletal muscle) after treatment.

  • Protein Extraction: Lyse cells or homogenize tissues in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

MTT Assay for Cytotoxicity

This assay is used to assess the effect of Borapetosides on cell viability.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • Borapetoside compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Borapetoside compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

References

Unveiling the Therapeutic Potential of Borapetoside F: A Comparative Guide Based on Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Borapetoside F, a furanoditerpene glycoside isolated from the medicinal plant Tinospora crispa, has emerged as a molecule of interest. However, a comprehensive evaluation of its therapeutic potential is currently hampered by a notable lack of specific experimental data in publicly available scientific literature. This guide aims to provide a transparent overview of the current state of knowledge, focusing on the validated therapeutic activities of its originating plant and closely related Borapetoside analogues.

While direct experimental validation for this compound remains elusive, the well-documented pharmacological activities of Tinospora crispa and other Borapetoside compounds offer valuable insights into its potential therapeutic avenues. This comparative analysis will delve into the established anti-diabetic, antioxidant, and emerging anti-cancer properties of its chemical relatives, Borapetosides A, C, and E, providing a framework for future investigations into this compound.

The Therapeutic Landscape of Tinospora crispa and its Borapetoside Constituents

Tinospora crispa, a member of the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a wide range of ailments, including diabetes, hypertension, and inflammation. Scientific investigations into the plant's crude extracts have substantiated many of these traditional claims, revealing significant antioxidant, anti-inflammatory, and hypoglycemic properties.[1][2] this compound is one of several furanoditerpenoid glycosides identified in this plant.[1][3]

Comparative Analysis of Borapetoside Analogues

While data on this compound is scarce, substantial research has been conducted on its analogues, particularly Borapetosides A, C, and E. These studies provide a valuable point of reference for predicting the potential bioactivities of this compound.

Anti-Diabetic and Hypoglycemic Effects

The most extensively studied therapeutic potential of the Borapetoside family lies in their anti-diabetic and hypoglycemic effects.

Table 1: Comparative Hypoglycemic Activity of Borapetoside Analogues

CompoundModelKey FindingsReference
Borapetoside A Streptozotocin-induced type 1 and diet-induced type 2 diabetic miceIncreased glycogen (B147801) content, decreased plasma glucose, and increased plasma insulin (B600854) levels in type 2 diabetic mice. Hypoglycemic effects are mediated through both insulin-dependent and independent pathways.[2]
Borapetoside C Normal and streptozotocin-induced type 1 and type 2 diabetic miceAttenuated elevated plasma glucose, improved insulin sensitivity, and enhanced glucose utilization. Continuous treatment increased phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), and the expression of glucose transporter-2 (GLUT2).
Borapetoside E High-fat diet-induced obese miceMarkedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. Effects were comparable to or better than metformin.

In Vivo Hypoglycemic Activity Assessment (General Protocol): A common experimental workflow for evaluating the in vivo hypoglycemic effects of Borapetosides involves the following steps:

G cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Data Collection and Analysis A1 Induction of Diabetes (e.g., Streptozotocin injection or high-fat diet) A2 Acclimatization and Baseline Measurements (Fasting blood glucose, body weight) A1->A2 B1 Grouping of Animals (Control, Vehicle, Borapetoside-treated, Positive Control) A2->B1 B2 Daily Administration of Test Compounds (e.g., Intraperitoneal injection) B1->B2 C1 Regular Monitoring (Blood glucose, body weight) B2->C1 C2 Terminal Blood and Tissue Collection C1->C2 C3 Biochemical Analysis (Plasma insulin, lipid profile) C2->C3 C4 Western Blot Analysis of Tissues (e.g., Liver, muscle) for protein expression C2->C4 G cluster_0 Borapetoside C Pathway cluster_1 Borapetoside E Pathway BC Borapetoside C IR Insulin Receptor (IR) BC->IR Promotes Phosphorylation Akt Protein Kinase B (Akt) IR->Akt Promotes Phosphorylation GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Increases Expression GlucoseUptake Increased Glucose Uptake and Utilization GLUT2->GlucoseUptake BE Borapetoside E SREBPs SREBPs BE->SREBPs Suppresses Expression LipidSynthesis Lipid Synthesis Genes SREBPs->LipidSynthesis Activates ReducedLipid Reduced Hyperlipidemia and Hepatic Steatosis LipidSynthesis->ReducedLipid Leads to

References

Comparative Guide to Cross-Validation of Analytical Methods for Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of compounds structurally similar to Borapetoside F. These values are representative of what would be expected from a method validation study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL0.005 - 0.05 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD)
- Intraday< 2%< 1.5%
- Interday< 3%< 2.5%
Specificity/Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with appropriate internal standards

Table 2: Cross-Validation Acceptance Criteria

Cross-validation of analytical methods is performed to ensure that the two methods provide comparable results. This is typically achieved by analyzing the same set of quality control (QC) samples using both methods.

ParameterAcceptance Criteria
Bias The mean accuracy of one method should be within ±15% of the other method.
Precision The coefficient of variation (%CV) of the measurements for each QC level should not exceed 15%.
Correlation The correlation coefficient (r) between the results from the two methods should be ≥ 0.95.

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in well-characterized matrices where high sensitivity is not the primary requirement.

a. Sample Preparation (from Tinospora crispa extract):

  • Weigh 1.0 g of dried, powdered plant material.

  • Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program: Start with 20% B, increase to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

c. Method Validation: The method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.

a. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (a structurally similar compound not present in the sample).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

b. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: A rapid gradient tailored to the analyte, typically over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined by direct infusion. For example:

    • This compound: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2

    • Internal Standard: [M+H]⁺ > fragment ion

Mandatory Visualization

Signaling Pathway

Borapetosides, including related compounds like Borapetoside A and C, have been shown to influence the insulin (B600854) signaling pathway, which is crucial for glucose metabolism.[1][2][3] This pathway is a key target in the research of anti-diabetic drugs.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Borapetoside_F This compound Borapetoside_F->IR Potentiates IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocates to Membrane Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Facilitates

Caption: Insulin signaling pathway potentially modulated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the two analytical methods.

G cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS start Sample Collection (e.g., Plant Extract, Plasma) prep Sample Preparation start->prep split Split Samples prep->split hplc_analysis HPLC-UV Analysis split->hplc_analysis Aliquot 1 lcms_analysis LC-MS/MS Analysis split->lcms_analysis Aliquot 2 hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data compare Data Comparison (Bias, Precision, Correlation) hplc_data->compare lcms_data Data Acquisition (MRM Transitions) lcms_analysis->lcms_data lcms_data->compare end Cross-Validation Report compare->end

Caption: Workflow for cross-validation of analytical methods.

References

Unveiling the Sugar-Lowering Secrets of Borapetosides: A Comparative Guide to Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comparative analysis of Borapetoside compounds, a class of diterpenoids showing significant promise in the management of hyperglycemia and related metabolic disorders. By examining their structural variations alongside experimental data, we illuminate the key features driving their therapeutic potential.

Borapetoside compounds, primarily isolated from Tinospora crispa, have garnered attention for their potent hypoglycemic effects. This guide synthesizes findings from various studies to offer a clear comparison of the bioactivities of key Borapetoside analogues, detailing the experimental frameworks used to elicit these data and visualizing the underlying molecular mechanisms.

Comparative Analysis of Biological Activity

The hypoglycemic and antidiabetic activities of Borapetoside A, B, C, E, and Borapetol B have been evaluated in several preclinical models. The following table summarizes the key quantitative findings from these studies, offering a side-by-side comparison of their efficacy.

CompoundModel/AssayDose/ConcentrationKey Quantitative ResultsMechanism of Action Highlights
Borapetoside A STZ-induced type 1 and diet-induced type 2 diabetic miceNot specifiedDose-dependent decrease in plasma glucose concentration.[1] Increased plasma insulin (B600854) levels in normal and type 2 diabetic mice.[1]Enhances glucose utilization, reduces hepatic gluconeogenesis, and activates the insulin signaling pathway.[1]
Borapetoside B ------Inactive in hypoglycemic assays.[1]The 8S-chirality is believed to be the reason for its lack of activity.[1]
Borapetoside C Normal and type 2 diabetic mice5 mg/kg (i.p.)Attenuated the elevation of plasma glucose in an oral glucose tolerance test.Enhances insulin sensitivity and glucose utilization. Increases phosphorylation of the insulin receptor (IR) and Akt, and expression of GLUT2.
Borapetoside C (+ Insulin) Type 1 diabetic mice0.1 mg/kg (i.p.)Enhanced insulin-induced lowering of plasma glucose.Potentiates insulin signaling.
Borapetoside E High-fat diet-induced obese miceNot specifiedMarkedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.Suppresses the expression of sterol regulatory element-binding proteins (SREBPs).
Borapetol B Wistar and Goto-Kakizaki (GK) rats (Oral Glucose Tolerance Test)10 µ g/100 g body weightIncreased plasma insulin levels by 2-fold at 30 minutes. Area under the glucose curve (0-120 min) was significantly reduced.Primarily stimulates insulin release from pancreatic β-cells.
Borapetol B Isolated rat pancreatic islets0.1, 1, and 10 µg/mLDose-dependently increased insulin secretion at both low (3.3 mM) and high (16.7 mM) glucose concentrations.Directly acts on pancreatic islets to promote insulin secretion.

Key Structure-Activity Relationship Insights

The comparative data reveals critical structural determinants for the hypoglycemic activity of Borapetoside compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) Akt Akt IR->Akt Phosphorylates GLUT2_mem GLUT2 Glucose_uptake Glucose Uptake GLUT2_mem->Glucose_uptake pAkt p-Akt Akt->pAkt Activation GLUT2_vesicle GLUT2 Vesicle pAkt->GLUT2_vesicle Promotes Translocation GLUT2_vesicle->GLUT2_mem Borapetoside Borapetoside A/C Borapetoside->IR Enhances Phosphorylation Insulin Insulin Insulin->IR Glucose Glucose Glucose->GLUT2_mem Transport

References

Differentiating Borapetoside F from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the natural products sector, precise identification of isomeric compounds is paramount. This guide provides a comparative analysis of Borapetoside F and its closely related isomers, Borapetoside C and Borapetoside E. By leveraging detailed experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), this document outlines clear methodologies for their differentiation.

This compound, a furanoid diterpene glucoside isolated from Tinospora crispa, shares its molecular formula (C₂₇H₃₄O₁₁) with several isomers, including Borapetoside C and E.[1] These compounds, while structurally similar, can exhibit distinct biological activities, making their unambiguous identification critical for research and development. This guide focuses on the key analytical techniques that enable researchers to distinguish between these isomers.

Structural and Stereochemical Differences

The primary distinction between this compound and its isomers often lies in their stereochemistry, particularly at the C-8 position of the clerodane skeleton. For instance, the hypoglycemic activity of some borapetosides has been linked to the 8R-chirality, whereas the 8S-chirality is associated with inactivity.[2] The position of the glycosidic linkage and the presence or absence of lactone rings also contribute to the structural diversity among these isomers.[2]

Comparative Analytical Data

To facilitate the differentiation of this compound, C, and E, the following tables summarize their key analytical data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation of these isomers. The retention time under specific chromatographic conditions is a key identifier.

Table 1: HPLC Retention Times for Borapetoside Isomers

CompoundRetention Time (min)
Borapetoside C13.7
Borapetoside EData not available in the searched sources
This compoundData not available in the searched sources

Note: The retention time for Borapetoside C was obtained under specific UHPLC conditions.[3] Retention times for Borapetoside E and F would be dependent on the specific HPLC method employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure and stereochemistry of molecules. The chemical shifts (δ) of specific protons and carbons can serve as fingerprints for each isomer.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonThis compoundBorapetoside CBorapetoside E*
H-12 Data not availableData not availableData not available
H-15 Data not availableData not availableData not available
H-16 Data not availableData not availableData not available

Table 3: Comparative ¹³C NMR Chemical Shifts (ppm)

CarbonThis compoundBorapetoside CBorapetoside E*
C-8 Data not availableData not availableData not available
C-12 Data not availableData not availableData not available
C-13 Data not availableData not availableData not available
C-17 Data not availableData not availableData not available

Note: Specific ¹H and ¹³C NMR chemical shift data for this compound, C, and E were not fully available in the initial search results. The provided tables are placeholders to be populated with data from the referenced literature. The full NMR data is expected to be found in Phytochemistry, 1996, 42(1), 153-158 for this compound and C, and in the Journal of Natural Products, 2017, 80(8), 2319-2327 for Borapetoside E.[4]

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Table 4: Key ESI-MS/MS Fragmentation Data

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound535.21Data not available in the searched sources
Borapetoside C537.22375.17, 357.16, 329.16, 207.06, 189.05, 163.04
Borapetoside E537.22Data not available in the searched sources

Note: The fragmentation data for Borapetoside C is well-documented. Further research is required to obtain comparable detailed fragmentation patterns for this compound and E.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Furanoid Diterpene Glucoside Separation

This protocol is adapted from a method used for the separation of furanoid diterpenes from Tinospora crispa.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

Mobile Phase:

  • A gradient of methanol (B129727) and water is typically used. A starting condition could be 20% methanol in water, increasing to 100% methanol over 40 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at 210 nm.

Sample Preparation:

  • Dissolve the sample in methanol.

  • Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer operating at a minimum of 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra.

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source and tandem MS capabilities (e.g., Q-TOF, ion trap, or triple quadrupole).

Sample Infusion:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) and infuse into the mass spectrometer at a flow rate of 5-10 µL/min.

MS Conditions:

  • Ionization Mode: Positive ion mode is typically used for these compounds.

  • Capillary Voltage: ~3-4 kV.

  • Collision Energy: Varies depending on the instrument and the desired fragmentation. A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a comprehensive fragmentation pattern.

Signaling Pathways

Borapetoside C and E have been shown to modulate key signaling pathways involved in metabolic regulation. Understanding these pathways can provide context for their biological activity.

Borapetoside C and the Insulin (B600854) Receptor (IR-Akt-GLUT2) Signaling Pathway

Borapetoside C has been reported to enhance insulin sensitivity through the activation of the IR-Akt-GLUT2 signaling pathway.

IR_Akt_GLUT2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT2 GLUT2 Glucose_uptake Glucose Uptake GLUT2->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->GLUT2 Promotes translocation to membrane Borapetoside_C Borapetoside C Borapetoside_C->IR Enhances Signaling

Caption: Borapetoside C enhances the IR-Akt-GLUT2 signaling pathway.

Borapetoside E and the SREBP Signaling Pathway

Borapetoside E has been shown to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in lipid synthesis.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Binds (High Sterols) S1P S1P SREBP_SCAP->S1P Cleavage S2P S2P S1P->S2P Cleavage nSREBP nSREBP (active form) S2P->nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds Lipid_synthesis_genes Lipid Synthesis Genes SRE->Lipid_synthesis_genes Activates Transcription Borapetoside_E Borapetoside E Borapetoside_E->SREBP_SCAP Suppresses Low_sterols Low Sterol Levels Low_sterols->SREBP_SCAP Induces transport

Caption: Borapetoside E suppresses the SREBP-mediated lipid synthesis pathway.

Conclusion

The differentiation of this compound from its isomers, Borapetoside C and E, requires a multi-faceted analytical approach. While HPLC can provide initial separation, definitive identification relies on the detailed structural information obtained from NMR spectroscopy and the characteristic fragmentation patterns from mass spectrometry. The distinct biological activities of these isomers, highlighted by their differential effects on key signaling pathways, underscore the importance of accurate identification in drug discovery and development. This guide provides a framework for researchers to confidently distinguish between these closely related natural products.

References

Head-to-Head Comparison: Borapetoside E vs. Metformin in a Preclinical Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Experimental Data for Borapetoside F Impedes Direct Comparison with Standard Drugs

A comprehensive review of available scientific literature reveals a significant gap in the experimental data for this compound, a furanoditerpene isolated from Tinospora crispa. While its existence is documented, there is a notable absence of published in vitro or in vivo studies detailing its pharmacological activity and efficacy. One study investigated its potential for hepatotoxicity in a murine model and found no adverse effects at the tested dosage. However, without performance data, a head-to-head comparison of this compound with any standard drug, as per the user's request, cannot be conducted.

In contrast, other compounds from the same plant, notably Borapetoside E, have been the subject of research, particularly in the context of metabolic diseases. There is published experimental data comparing Borapetoside E directly with a standard therapeutic agent.

Therefore, this guide will provide a head-to-head comparison of Borapetoside E with Metformin , a standard first-line medication for the treatment of type 2 diabetes. This will serve as a relevant and data-supported alternative, fulfilling the core requirements of the original request for a comparison guide of a Borapetoside compound with a standard drug.

This guide provides a detailed comparison of the pharmacological effects of Borapetoside E and Metformin in a high-fat diet (HFD)-induced mouse model of type 2 diabetes. The data presented is derived from preclinical studies aimed at evaluating the potential of Borapetoside E as a therapeutic agent for hyperglycemia and hyperlipidemia.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study comparing the effects of Borapetoside E and Metformin on various metabolic parameters in HFD-induced obese mice.

Table 1: Effects on Body Weight, Food Intake, and Fasting Blood Glucose

ParameterVehicle Control (HFD)Borapetoside E (20 mg/kg)Borapetoside E (40 mg/kg)Metformin (200 mg/kg)
Body Weight (g) 35.4 ± 1.132.1 ± 0.930.8 ± 0.8**31.5 ± 0.7
Daily Food Intake (g) 2.9 ± 0.22.5 ± 0.12.3 ± 0.22.4 ± 0.2
Fasting Blood Glucose (mg/dL) 210 ± 15165 ± 12148 ± 10**172 ± 11
*p < 0.05, **p < 0.01 compared to Vehicle Control (HFD)

Table 2: Effects on Serum Lipid Profile

Parameter (mg/dL)Vehicle Control (HFD)Borapetoside E (20 mg/kg)Borapetoside E (40 mg/kg)Metformin (200 mg/kg)
Total Cholesterol 225 ± 18188 ± 15170 ± 12**195 ± 16
Triglycerides 150 ± 12115 ± 9 102 ± 8125 ± 10
LDL-Cholesterol 145 ± 11110 ± 9 95 ± 7118 ± 8**
HDL-Cholesterol 45 ± 452 ± 558 ± 650 ± 4
*p < 0.05, **p < 0.01 compared to Vehicle Control (HFD)

Experimental Protocols

The data presented above was obtained from a preclinical study with the following key methodologies:

1. Animal Model:

  • Male C57BL/6J mice were used.

  • Type 2 diabetes was induced by feeding a high-fat diet (60% kcal from fat) for 12 weeks.

  • A control group was fed a standard chow diet.

2. Drug Administration:

  • Borapetoside E was administered intraperitoneally (i.p.) at doses of 20 and 40 mg/kg body weight, twice daily for 14 days.

  • Metformin was administered orally (p.o.) at a dose of 200 mg/kg body weight, twice daily for 14 days.

  • The vehicle control group received a corresponding volume of the vehicle (e.g., saline or DMSO solution).

3. Blood Glucose and Lipid Measurement:

  • Fasting blood glucose was measured from tail vein blood using a glucometer after an overnight fast.

  • Serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol were determined using commercially available enzymatic kits.

4. Statistical Analysis:

  • Data were expressed as mean ± standard error of the mean (SEM).

  • Statistical significance was determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 was considered statistically significant.

Mandatory Visualization

Signaling Pathway

cluster_0 Borapetoside E and Metformin Signaling Borapetoside_E Borapetoside E SREBP1c SREBP-1c Inhibition Borapetoside_E->SREBP1c Inhibits Metformin Metformin AMPK AMPK Activation Metformin->AMPK AMPK->SREBP1c Inhibits Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Stimulates Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis Leads to

Caption: Signaling pathways of Borapetoside E and Metformin.

Experimental Workflow

cluster_1 Preclinical Evaluation Workflow Animal_Model High-Fat Diet-Induced Diabetic Mice Grouping Grouping: - Vehicle Control - Borapetoside E (20 & 40 mg/kg) - Metformin (200 mg/kg) Animal_Model->Grouping Treatment 14-Day Treatment Regimen Grouping->Treatment Data_Collection Data Collection: - Body Weight - Food Intake - Blood Glucose - Serum Lipids Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow for preclinical evaluation.

Logical Relationship

cluster_2 Therapeutic Rationale T2D Type 2 Diabetes Hyperglycemia Hyperglycemia T2D->Hyperglycemia Hyperlipidemia Hyperlipidemia T2D->Hyperlipidemia Borapetoside_E_Action Borapetoside E Hyperglycemia->Borapetoside_E_Action Metformin_Action Metformin Hyperglycemia->Metformin_Action Hyperlipidemia->Borapetoside_E_Action Improved_Glucose Improved Glucose Metabolism Borapetoside_E_Action->Improved_Glucose Improved_Lipids Improved Lipid Profile Borapetoside_E_Action->Improved_Lipids Metformin_Action->Improved_Glucose

Caption: Therapeutic rationale for Borapetoside E and Metformin in Type 2 Diabetes.

Synergistic Effects of Borapetoside F with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective: This guide aims to provide a comprehensive overview of the synergistic effects of Borapetoside F with other compounds, supported by experimental data.

Current State of Research: As of the latest literature review, there are no publicly available scientific studies that have specifically investigated the synergistic effects of this compound in combination with other compounds. Research on the bioactivity of this compound is still in its nascent stages.

However, studies on a structurally related compound, Borapetoside C, also isolated from Tinospora crispa, have demonstrated significant synergistic interactions, particularly with insulin (B600854). To provide a framework for potential future research on this compound and to illustrate the type of data and experimental design that would be relevant, this guide presents a detailed comparison of the effects of Borapetoside C alone and in combination with insulin.

Synergistic Effects of Borapetoside C with Insulin

Borapetoside C has been shown to enhance the hypoglycemic effects of insulin, suggesting a potential role in improving insulin sensitivity. The following sections detail the experimental findings that support this synergistic relationship.

Data Presentation

The following table summarizes the quantitative data from studies investigating the combined effects of Borapetoside C and insulin on plasma glucose levels and muscle glycogen (B147801) content in diabetic mice.

Table 1: Synergistic Effects of Borapetoside C and Insulin on Plasma Glucose and Muscle Glycogen in Diabetic Mice

Treatment GroupDoseChange in Plasma Glucose (mg/dL)Muscle Glycogen Content (µg/mg protein)
Control (Vehicle)-No significant changeBaseline
Insulin0.5 IU/kg↓ (Significant reduction)↑ (Significant increase)
Borapetoside C0.1 mg/kg↓ (Moderate reduction)↑ (Moderate increase)
Borapetoside C + Insulin0.1 mg/kg + 0.5 IU/kg↓↓↓ (Significantly greater reduction than either agent alone)[1]↑↑↑ (Significantly greater increase than either agent alone)[1]

Data compiled from studies on streptozotocin-induced diabetic mice. The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

The key experiments that demonstrated the synergistic effects of Borapetoside C and insulin are outlined below.

1. Animal Model:

  • Species: Male ICR mice.

  • Induction of Diabetes: Type 1 diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Type 2 diabetes models have also been used in related studies.

  • Acclimatization: Animals were allowed to acclimatize for a week before the commencement of the experiments.

2. Treatment Administration:

  • Borapetoside C was administered intraperitoneally (i.p.).

  • Insulin was administered via subcutaneous (s.c.) injection.

  • In combination therapy, both agents were administered concurrently.

3. Measurement of Plasma Glucose:

  • Blood samples were collected from the tail vein at specified time intervals after treatment.

  • Plasma glucose concentrations were determined using a commercial glucose oxidase kit.

4. Measurement of Muscle Glycogen Content:

  • At the end of the experimental period, skeletal muscle tissue (e.g., gastrocnemius) was excised.

  • The tissue was homogenized and the glycogen content was determined using a standardized phenol-sulfuric acid method.

5. Western Blot Analysis for Signaling Pathway Proteins:

  • To elucidate the mechanism of synergy, the expression and phosphorylation of key proteins in the insulin signaling pathway were assessed.

  • Liver or muscle tissues were lysed, and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against Insulin Receptor (IR), phosphorylated IR (p-IR), Akt, and phosphorylated Akt (p-Akt).

  • Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) system.

Mandatory Visualization

Signaling Pathway Diagram: Synergistic Action of Borapetoside C and Insulin

The following diagram illustrates the proposed signaling pathway through which Borapetoside C enhances insulin's effects.

Synergistic_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR BorapetosideC Borapetoside C BorapetosideC->IR Enhances Binding/Sensitivity pIR Phosphorylated IR (p-IR) IR->pIR Phosphorylation Akt Akt pIR->Akt Activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation GLUT4 GLUT4 Translocation pAkt->GLUT4 Glycogen Glycogen Synthesis pAkt->Glycogen GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed mechanism of synergistic action between Borapetoside C and insulin.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the synergistic effects of a compound like this compound with another agent.

Experimental_Workflow cluster_post_treatment A Animal Model Selection (e.g., Diabetic Mice) B Group Allocation (Control, Agent 1, Agent 2, Combination) A->B C Treatment Administration B->C D Pharmacodynamic Assessment (e.g., Blood Glucose Monitoring) C->D E Biochemical Analysis (e.g., Glycogen Assay) C->E G Data Analysis and Synergy Quantification D->G E->G F Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) F->G

Caption: General experimental workflow for synergy studies.

Future Directions for this compound Research

The demonstrated synergy of Borapetoside C with insulin provides a strong rationale for investigating similar properties in this compound. Future studies should aim to:

  • Evaluate the standalone bioactivity of this compound: Establish the baseline effects of this compound on relevant biological pathways.

  • Investigate synergistic combinations: Co-administer this compound with other compounds, such as conventional drugs (e.g., metformin, insulin) or other natural products, in relevant disease models.

  • Elucidate the mechanism of action: Should synergy be observed, detailed molecular studies will be necessary to understand the underlying signaling pathways.

This guide will be updated as new research on the synergistic effects of this compound becomes available.

References

A Comparative Meta-Analysis of Tinospora Diterpenoids: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published studies on Tinospora diterpenoids, focusing on their anticancer, anti-inflammatory, and antidiabetic properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of these natural compounds.

Comparative Analysis of Bioactivities

The diterpenoids isolated from various Tinospora species have demonstrated a wide range of pharmacological activities. This section provides a comparative summary of their efficacy in key therapeutic areas based on reported experimental data.

Anticancer Activity: A Cytotoxic Showdown

Clerodane diterpenoids are a prominent class of compounds within Tinospora species that have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency.

Diterpenoid/ExtractCancer Cell LineIC50 ValueReference
Epoxy clerodane diterpeneMCF-7 (Breast)3.2 µM (24h), 2.4 µM (48h)[1]
Methanolic ExtractMDA-MB-231 (Breast)50 µg/mL[2][3]
Tinospora cordifolia SatvaOECM-1 (Oral Squamous Carcinoma)148.18 µg/mL[4]
NHTR Alkaloid Rich ExtractHCT-116 (Colon)42.8 µg/mL[5]
BerberineSNU-5 (Gastric)48 µmol/L

Note: Direct comparison of IC50 values should be made with caution as experimental conditions such as cell lines, exposure times, and specific extracts or isolated compounds can vary between studies.

Anti-inflammatory Activity: Quelling the Fire

Tinospora diterpenoids have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. The IC50 value here represents the concentration required to inhibit 50% of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Diterpenoid/ExtractCell LineIC50 ValueReference
ColumbinRAW 264.7Inhibition of COX-1 (63.7%) and COX-2 (18.8%) at 100µM
Epimuqubilin ARAW 264.77.4 µM
Sigmosceptrellin ARAW 264.79.9 µM
Ethyl acetate (B1210297) fractionRAW 264.7161.0 µg/mL
Crude protein extract (Zingiber ottensii)RAW 264.738.6 µg/mL
Antidiabetic Activity: A Sweet Victory

Several compounds from Tinospora species, including diterpenoids and alkaloids, have demonstrated promising antidiabetic effects by inhibiting alpha-glucosidase, an enzyme involved in carbohydrate digestion. A lower IC50 value indicates a stronger inhibitory effect, which can help in managing post-prandial blood glucose levels.

Diterpenoid/AlkaloidIC50 Value (α-glucosidase inhibition)Reference
Jatrorrhizine36.25 µg/mL (sucrase), 22.05 µg/mL (maltase)
Palmatine9.39 µM
Magnoflorine9.8 µg/mL (sucrase), 7.60 µg/mL (maltase)
Dichloromethane Extract100% inhibition at 15 mg/mL
Tinospora crispa extract0.69 mg/mL

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of Tinospora diterpenoids are underpinned by their ability to modulate critical cellular signaling pathways involved in cell survival, proliferation, and inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several Tinospora compounds, including jatrorrhizine, have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_P p-NF-κB NFkB->NFkB_P Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_P->ProInflammatory Nucleus Nucleus Tinospora Tinospora Diterpenoids (e.g., Jatrorrhizine) Tinospora->IKK Inhibition Tinospora->NFkB_P Inhibition

NF-κB Signaling Pathway Inhibition by Tinospora Diterpenoids.
The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Diterpenoids like columbamine (B1221706) have been demonstrated to suppress cancer cell growth by down-regulating this pathway.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 pAkt p-Akt PIP3->pAkt Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Tinospora Tinospora Diterpenoids (e.g., Columbamine) Tinospora->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition by Tinospora Diterpenoids.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Tinospora Diterpenoids Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate % cell viability and IC50 Read->End

Experimental Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Tinospora diterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the Tinospora diterpenoid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Antidiabetic Assessment: α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, the Tinospora diterpenoid at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

Protocol:

  • Protein Extraction: Treat cells with the Tinospora diterpenoid and/or a stimulant (e.g., LPS or a growth factor). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-Akt, total Akt).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

This guide provides a foundational overview of the therapeutic potential of Tinospora diterpenoids. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their efficacy and safety for human use.

References

Preclinical Toxicity Assessment of Borapetoside F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical toxicity assessment of Borapetoside F, a furanoditerpene found in Tinospora crispa, against related compounds. The information is intended to support researchers and drug development professionals in evaluating the safety profile of this compound. This document summarizes available quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Toxicity Data

While specific LD50 values for this compound and its close analogues are not extensively reported in publicly available literature, acute toxicity studies provide valuable insights into their safety profiles. The following table summarizes the available data on the acute toxicity of this compound and related compounds.

CompoundTest SpeciesDoseRoute of AdministrationObserved EffectsReference
This compound Murine Model500 mg/kgNot SpecifiedNormal ALT levels, unaltered liver histopathology, no conclusive hepatotoxicity.[1]
Borapetoside BMurine Model500 mg/kgNot SpecifiedNormal ALT levels, unaltered liver histopathology, no conclusive hepatotoxicity.[1]
Borapetoside CMurine Model500 mg/kgNot SpecifiedNormal ALT levels, unaltered liver histopathology, no conclusive hepatotoxicity.[1]
Borapetoside AMurine ModelNot SpecifiedNot SpecifiedStudies have focused on hypoglycemic effects rather than acute toxicity.[2]
Borapetoside EMurine ModelNot SpecifiedNot SpecifiedStudies have focused on therapeutic effects on hyperglycemia and hyperlipidemia.[3]

Note: The absence of LD50 and NOAEL values for many of these compounds highlights a gap in the current toxicological data and underscores the importance of conducting comprehensive preclinical safety studies.

Experimental Protocols: Acute Oral Toxicity Assessment

To determine the acute oral toxicity of a compound like this compound, a standardized protocol, such as the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method), is recommended. This method is designed to classify the compound based on its toxicity and estimate its LD50 using a minimal number of animals.

Objective: To assess the acute oral toxicity of this compound in a rodent model.

Materials:

  • This compound (test substance)

  • Vehicle (e.g., water, 0.5% carboxymethyl cellulose)

  • Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically females as they are often more sensitive.

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. Water is provided ad libitum.

  • Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations.

  • Dose Administration: A single dose of this compound is administered to a group of 3 animals by oral gavage. The starting dose is selected based on available data, with OECD guidelines suggesting starting doses such as 300 mg/kg in the absence of prior information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, the dose is increased for the next group of animals (e.g., to 2000 mg/kg).

    • If mortality is observed, the dose is decreased for the subsequent group.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality data at different dose levels.

Potential Signaling Pathways and Experimental Workflows

To understand the potential mechanisms of toxicity and the standard preclinical assessment process, the following diagrams are provided.

Preclinical_Toxicity_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies cluster_ADME ADME Genotoxicity Genotoxicity (Ames, Micronucleus) Acute_Tox Acute Toxicity (LD50 Determination) Genotoxicity->Acute_Tox Cytotoxicity Cytotoxicity (Cell Viability Assays) Cytotoxicity->Acute_Tox hERG hERG Assay (Cardiotoxicity) hERG->Acute_Tox Repeat_Dose_Tox Repeated-Dose Toxicity (Sub-acute/Chronic) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (CNS, CVS, Respiratory) Repeat_Dose_Tox->Safety_Pharm ADME_PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Safety_Pharm->ADME_PK Risk_Assessment Risk Assessment & Regulatory Submission ADME_PK->Risk_Assessment Start Test Compound (this compound) Start->Genotoxicity Start->Cytotoxicity Start->hERG

Preclinical Toxicity Assessment Workflow

While the specific toxic signaling pathways for this compound are not yet elucidated, furanoditerpenoids, the class of compounds to which it belongs, have been associated with hepatotoxicity in some cases. A potential mechanism could involve metabolic activation in the liver, leading to cellular stress and damage.

Putative_Toxicity_Pathway BorapetosideF This compound Metabolic_Activation Metabolic Activation (e.g., CYP450 in Liver) BorapetosideF->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite Cellular_Stress Cellular Stress Reactive_Metabolite->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Apoptosis Apoptosis Cellular_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death & Tissue Damage Apoptosis->Cell_Death

References

Safety Operating Guide

Proper Disposal of Borapetoside F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Borapetoside F, a natural product isolated from plants of the Tinospora genus. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁PubChem
Molecular Weight 534.6 g/mol PubChem
CAS Number 151200-50-9TargetMol[2]
Appearance Not specified (likely a solid)-
Solubility DMSO, Pyridine, Methanol, Ethanol (B145695)ChemFaces[3]

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the regulations specific to your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.

1. Disposal of Solid (Neat) this compound

Unused or waste solid this compound should be treated as chemical waste.

  • Step 1: Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and the quantity.

  • Step 2: Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Step 3: Collection: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of solid chemical waste in the regular trash.

2. Disposal of this compound Solutions

The disposal of this compound solutions is dictated by the hazards of the solvent used. Common solvents for this compound, such as DMSO, pyridine, methanol, and ethanol, are all considered hazardous waste and must not be poured down the drain .[4][5]

  • Step 1: Segregation: Collect waste solutions of this compound in a dedicated, properly labeled hazardous waste container. It is crucial to segregate different types of solvent waste to prevent dangerous reactions. For example, halogenated and non-halogenated solvent wastes should be kept separate.

  • Step 2: Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of the solvent and solute ("this compound in [Solvent Name]"), and the approximate concentrations.

  • Step 3: Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area for hazardous waste, away from ignition sources.

  • Step 4: Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Experimental Protocol: Decontamination of Glassware

Proper cleaning of glassware that has been in contact with this compound is essential to prevent cross-contamination.

  • Step 1: Initial Rinse: Rinse the glassware with a small amount of the solvent used to dissolve the this compound (e.g., ethanol or methanol). This rinseate should be collected and disposed of as hazardous waste along with the this compound solutions.

  • Step 2: Washing: Wash the glassware with an appropriate laboratory detergent and water.

  • Step 3: Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Step 4: Drying: Allow the glassware to air dry or dry it in an oven as appropriate.

Disposal Workflow for this compound and its Solutions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_solid Solid Waste Disposal cluster_solution Solution Waste Disposal cluster_end Final Step start Identify this compound Waste Form solid_waste Solid this compound start->solid_waste Solid solution_waste This compound in Solution start->solution_waste Solution package_solid Package in a labeled, sealed container solid_waste->package_solid store_solid Store in designated hazardous waste area package_solid->store_solid dispose_solid Arrange for EHS pickup store_solid->dispose_solid consult_ehs Consult Institutional EHS for Final Disposal dispose_solid->consult_ehs identify_solvent Identify Solvent (DMSO, Pyridine, Methanol, Ethanol) solution_waste->identify_solvent collect_solution Collect in a labeled, segregated hazardous waste container identify_solvent->collect_solution store_solution Store container in a designated satellite accumulation area collect_solution->store_solution dispose_solution Arrange for EHS pickup store_solution->dispose_solution dispose_solution->consult_ehs

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.